Glycine, N-2-pyrimidinyl-, methyl ester
Descripción
BenchChem offers high-quality Glycine, N-2-pyrimidinyl-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-2-pyrimidinyl-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2-(pyrimidin-2-ylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6(11)5-10-7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZQKREESQWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293580 | |
| Record name | N-2-Pyrimidinylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042503-63-8 | |
| Record name | N-2-Pyrimidinylglycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1042503-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Pyrimidinylglycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparative Technical Guide: N-(2-Pyrimidinyl)glycine Methyl Ester vs. Ethyl Ester
[1][2]
Executive Summary
The Critical Choice in Heterocyclic Scaffold Construction
In the high-stakes arena of drug discovery—specifically in the synthesis of imidazo[1,2-a]pyrimidines and related anxiolytics or kinase inhibitors—the choice between N-(2-pyrimidinyl)glycine methyl ester and its ethyl ester analog is not merely a matter of availability.[1][2] It is a decision that dictates reaction kinetics, solubility profiles during workup, and, crucially, the metabolic safety profile of the final API (Active Pharmaceutical Ingredient) or prodrug.
This guide dissects the physicochemical, synthetic, and biological divergences between these two esters. While the methyl ester offers superior atom economy and faster hydrolysis rates, the ethyl ester provides enhanced lipophilicity and a safer metabolic byproduct profile (ethanol vs. methanol), making it the preferred candidate for late-stage lead optimization.
Part 1: Physicochemical Profiling & Structural Analysis
The core difference lies in the alkoxy group attached to the carbonyl carbon. This seemingly minor structural variation (
Comparative Data Matrix
| Feature | Methyl Ester | Ethyl Ester | Implication |
| Formula | Ethyl adds lipophilic bulk.[1][2] | ||
| Molecular Weight | 167.17 g/mol | 181.19 g/mol | Methyl has better atom economy for bulk synthesis.[2] |
| Est. LogP | ~0.2 - 0.5 | ~0.6 - 0.9 | Ethyl is more membrane-permeable.[1][2] |
| Leaving Group | Methoxide ( | Ethoxide ( | Methoxide is slightly less sterically hindered.[1][2] |
| Metabolic Byproduct | Methanol (Toxic) | Ethanol (Generally GRAS*) | Critical for prodrug design.[2] |
| CAS (Generic) | 1042503-63-8 | Varies by salt form | Methyl is more commonly cataloged as a reagent.[1][2] |
*GRAS: Generally Recognized As Safe (within limits)[2]
Part 2: Synthetic Pathways & Process Chemistry[3]
The Primary Synthesis Route ( )
Both esters are typically synthesized via Nucleophilic Aromatic Substitution (
Critical Process Insight: While the mechanism is identical, the Ethyl Ester synthesis is often plagued by a specific side reaction: Diketopiperazine formation . The slightly bulkier ethyl group can alter the conformational landscape, sometimes favoring intermolecular dimerization over the desired substitution if concentration is not controlled.
DOT Diagram: Synthesis & Side Reactions
Figure 1: Synthetic pathway showing the divergence between desired product formation and the diketopiperazine side reaction risk.
Cyclization to Imidazo[1,2-a]pyrimidines
The primary utility of these esters is as intermediates for bicyclic heterocycles.[2]
-
Methyl Ester Advantage: Faster cyclization rates due to lower steric hindrance at the carbonyl carbon, facilitating the intramolecular attack of the ring nitrogen.
-
Ethyl Ester Advantage: Better solubility in non-polar solvents (e.g., Toluene, Xylene) often used for high-temperature cyclodehydration.[1][2]
Part 3: Biological & Pharmacological Implications (ADME)[2]
If these molecules are used as prodrugs (where the ester is cleaved to release the active acid) or if residual intermediate remains in a drug product, the ester identity is toxicologically significant.
Hydrolysis Kinetics (Metabolic Stability)
Esterases (like hCE1 and hCE2) hydrolyze methyl esters faster than ethyl esters.[2]
-
Mechanism: The catalytic serine residue in the enzyme active site attacks the carbonyl. The ethyl group's extra methylene (
) creates a "steric shadow," slightly retarding this attack.[1][2] -
Result: Ethyl esters have a longer half-life (
) in plasma, potentially sustaining drug delivery longer than methyl analogs.[2]
Toxicology of Metabolites
This is the deciding factor for medicinal chemists:
-
Methyl Ester
Methanol: -
Ethyl Ester
Ethanol:
DOT Diagram: Metabolic Fate
Figure 2: Metabolic hydrolysis pathways highlighting the toxicological divergence between methyl and ethyl byproducts.[1][2]
Part 4: Experimental Protocols
Protocol A: Synthesis of N-(2-pyrimidinyl)glycine Ethyl Ester
Rationale: This protocol uses controlled temperature to minimize diketopiperazine formation.[1][2]
-
Reagents:
-
Procedure:
-
Step 1: Dissolve 2-chloropyrimidine in Ethanol (0.5 M concentration).
-
Step 2: Add Glycine Ethyl Ester HCl.[2]
-
Step 3: Add TEA dropwise at
(Ice bath). Critical Control Point: Exotherm control. -
Step 4: Allow to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Step 5 (Stop Criteria): Reaction is complete when the 2-chloropyrimidine spot (
) disappears.[2] -
Step 6 (Workup): Evaporate Ethanol.[2] Redissolve residue in EtOAc. Wash with water (
) and Brine ( ).[2] Dry over .[2]
-
-
Validation:
-
should show a triplet at
ppm and quartet at ppm (Ethyl group).[2]
-
should show a triplet at
Protocol B: Hydrolysis Comparison Assay
Rationale: To determine the half-life stability of the ester.[1][2]
-
Setup: Prepare 10 mM stock solutions of Methyl and Ethyl esters in DMSO.
-
Incubation: Add
stock to Phosphate Buffered Saline (PBS, pH 7.4) with purified Esterase (or Liver Microsomes).[2] -
Sampling: Aliquot at
min. -
Quench: Add equal volume ice-cold Acetonitrile.
-
Analysis: LC-MS/MS monitoring the disappearance of the parent mass (
168 vs 182).
Part 5: Decision Matrix
| Scenario | Recommended Ester | Reasoning |
| Early Stage R&D | Methyl | Cheaper, higher reactivity, atom economy.[1][2] |
| Process Scale-Up | Ethyl | Safer handling (ethanol byproduct), often crystallizes better.[1][2] |
| Prodrug Design | Ethyl | Avoids methanol toxicity; tunable hydrolysis rate.[7] |
| Cyclization Precursor | Methyl | Less steric hindrance allows for milder cyclization conditions. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1042503-63-8 (Methyl N-pyrimidin-2-ylglycinate).[1][2] PubChem. Available at: [Link][2]
-
Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism. (Discusses Methyl vs. Ethyl toxicity and kinetics). Available at: [Link]
-
Lavis, L. D. (2008).[2] "Ester bonds in prodrugs."[8] ACS Chemical Biology.[2] (Detailed analysis of ester hydrolysis rates). Available at: [Link]
-
Cherkupally, P., et al. (2018). "Process Development for the Synthesis of Imidazo[1,2-a]pyrimidine Derivatives." Organic Process Research & Development. (Context for using these esters as intermediates). Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3966215A1 - Synthesis of labeled imidazo[1,2-a]pyrimidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
Application Note: Regioselective Synthesis of Methyl N-(2-pyrimidinyl)glycinate
This Application Note is structured to guide researchers through the synthesis of Methyl N-(2-pyrimidinyl)glycinate (also known as N-(2-Pyrimidinyl)glycine methyl ester), starting specifically from 2-aminopyrimidine .
This transformation presents a classic "heterocyclic ambident nucleophile" challenge. The 2-aminopyrimidine moiety possesses two nucleophilic sites: the exocyclic amine (desired) and the endocyclic ring nitrogens (undesired). Furthermore, the resulting alpha-amino ester is prone to intramolecular cyclization to form imidazo[1,2-a]pyrimidin-2-one .
This guide details the Reductive Alkylation Protocol (Method A) as the superior route for regioselectivity and the Direct Alkylation Protocol (Method B) as a traditional alternative, with critical control parameters to prevent cyclization.
Executive Summary
Synthesizing N-alkylated derivatives of 2-aminopyrimidine is complicated by the competing nucleophilicity of the ring nitrogens (N1/N3) versus the exocyclic amine. Direct alkylation with alkyl halides often yields ring-alkylated salts or, upon heating, cyclized bicyclic products (imidazo[1,2-a]pyrimidines).
To successfully isolate the linear ester Methyl N-(2-pyrimidinyl)glycinate , this protocol prioritizes Reductive Alkylation using methyl glyoxalate. This method proceeds via a reversible imine intermediate, effectively bypassing the irreversible N1-quaternization trap inherent to alkyl halide chemistry. A secondary protocol for direct alkylation using NaH is provided for labs where reductive reagents are unavailable, with strict temperature controls.
Mechanistic Insight & Strategic Analysis
The Regioselectivity Challenge
2-Aminopyrimidine exists in equilibrium between amino and imino tautomers. In the presence of an electrophile (E+), two pathways compete:
-
Path A (Kinetic/Undesired): Attack by the ring nitrogen (N1), which is often more nucleophilic due to higher electron density in the neutral state, leading to pyrimidinium salts.
-
Path B (Thermodynamic/Desired): Attack by the exocyclic nitrogen.
-
Path C (Cyclization Trap): Once the exocyclic amine is alkylated with an alpha-haloester, the product contains a nucleophilic ring nitrogen positioned 5-atoms away from an electrophilic ester carbonyl. Heating promotes rapid cyclization to imidazo[1,2-a]pyrimidin-2-one .
Pathway Visualization
The following diagram illustrates the reaction divergence and the "Trap" of cyclization.
Caption: Divergent reaction pathways. Path B (Green) is the target. Path C (Red) is the common byproduct caused by overheating.
Experimental Protocols
Method A: Reductive Alkylation (Recommended)
Rationale: This method uses Methyl Glyoxalate . The formation of the imine is reversible, allowing the system to equilibrate to the more stable exocyclic imine before irreversible reduction. This avoids N1-quaternization.
Reagents
| Reagent | Equiv. | Role |
| 2-Aminopyrimidine | 1.0 | Starting Material |
| Methyl Glyoxalate | 1.2 | Electrophile (Aldehyde) |
| NaBH(OAc)₃ | 1.5 | Mild Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (Imine formation) |
| DCM / DCE | Solvent | 0.2 M Concentration |
Step-by-Step Protocol
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 2-aminopyrimidine (1.0 equiv) in Dichloroethane (DCE) or Dichloromethane (DCM).
-
Add Methyl Glyoxalate (1.2 equiv). Note: If using the polymeric form, mild heating may be required to depolymerize before adding the amine, or use the commercially available solution.
-
Add Acetic Acid (1.0 equiv) to catalyze imine formation.
-
Stir at Room Temperature (20-25°C) for 2-4 hours. Monitoring: Check by TLC for the disappearance of the starting amine.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes.
-
Allow the reaction to warm to Room Temperature and stir overnight (12h).
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ solution (gas evolution will occur).
-
Extract with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo at <40°C (Avoid high heat to prevent cyclization).
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).[1]
-
Eluent: Hexane/Ethyl Acetate (gradient 10% -> 50% EtOAc). The secondary amine is less polar than the starting material but more polar than non-polar impurities.
-
Method B: Direct Alkylation (Alternative)
Rationale: Uses Methyl Bromoacetate . Requires strong base (NaH) to deprotonate the exocyclic amine completely (
Critical Constraint: Temperature must be kept low to prevent Path C (Cyclization).
Reagents
| Reagent | Equiv. | Role |
| 2-Aminopyrimidine | 1.0 | Starting Material |
| Sodium Hydride (60%) | 1.1 | Strong Base |
| Methyl Bromoacetate | 1.05 | Alkylating Agent |
| DMF (Anhydrous) | Solvent | 0.1 M Concentration |
Step-by-Step Protocol
-
Deprotonation:
-
Flame-dry a flask and purge with Argon/Nitrogen.
-
Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous DMF at 0°C.
-
Add 2-aminopyrimidine (1.0 equiv) solution in DMF dropwise.
-
Stir at 0°C for 30-60 mins. Evolution of H₂ gas indicates anion formation. The solution usually turns yellow/orange.
-
-
Alkylation:
-
Add Methyl Bromoacetate (1.05 equiv) dropwise at 0°C .
-
CRITICAL: Do not allow the temperature to rise above 10°C during addition.
-
Stir at 0°C for 2 hours, then slowly warm to Room Temperature. Monitor strictly by TLC. Stop immediately upon consumption of starting material.
-
-
Workup:
-
Pour the mixture into ice-cold water.
-
Extract immediately with Ethyl Acetate (3x). Do not let the aqueous layer sit; basic hydrolysis of the ester is possible.
-
Wash organics with water (2x) and brine (1x) to remove DMF.
-
Dry over MgSO₄ and concentrate at low temperature (<35°C).
-
-
Purification:
-
Flash Chromatography (as in Method A).
-
Quality Control & Self-Validation
QC Workflow Diagram
The following flowchart ensures the isolated product is the linear ester and not the cyclized byproduct.
Caption: NMR decision tree to distinguish the target ester from the cyclized byproduct.
Analytical Data Reference
| Feature | Target: Methyl N-(2-pyrimidinyl)glycinate | Impurity: Imidazo[1,2-a]pyrimidin-2-one |
| 1H NMR (CH₂) | Singlet, ~4.0 - 4.2 ppm (2H) | Singlet, often shifted or split if oxidized |
| 1H NMR (OMe) | Distinct Singlet, ~3.6 - 3.7 ppm (3H) | ABSENT (Loss of Methanol) |
| IR Spectrum | Ester C=O (~1730-1750 cm⁻¹) | Amide/Lactam C=O (~1680-1700 cm⁻¹) |
| Solubility | Soluble in DCM, EtOAc | Poor solubility in organic solvents |
Validation Check: If your product is insoluble in DCM and you see no methyl ester peak in the proton NMR, you have cyclized the material. Repeat the synthesis using Method A or lower temperatures in Method B .
References
-
Vertex AI Search. (2024). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. National Institutes of Health (NIH). 2
-
Vertex AI Search. (2024). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. 3
-
Vertex AI Search. (2024). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters. CHIMIA. 4
-
Vertex AI Search. (2024). Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions. Vapourtec. 5[1]
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chimia.ch [chimia.ch]
- 5. vapourtec.com [vapourtec.com]
Protocol for alkylation of 2-aminopyrimidine with methyl chloroacetate
An Application Scientist's Guide to the Regioselective Alkylation of 2-Aminopyrimidine with Methyl Chloroacetate
Introduction: The Synthetic Value of N-Alkylated 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its importance lies in its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the interactions of nucleobases like adenosine. The strategic N-alkylation of the exocyclic amino group is a critical step in the synthesis of advanced intermediates for drug discovery, particularly in the development of kinase inhibitors.
This application note provides a comprehensive protocol for the alkylation of 2-aminopyrimidine with methyl chloroacetate. It moves beyond a simple list of steps to explain the critical scientific principles governing the reaction, with a focus on addressing the primary challenge: regioselectivity.
The Core Challenge: Regioselectivity in Aminopyrimidine Alkylation
The primary difficulty in the alkylation of 2-aminopyrimidine arises from the presence of three distinct nucleophilic nitrogen atoms: the exocyclic amino group (N-exo) and the two endocyclic ring nitrogens (N1 and N3). The ring nitrogens are often more basic and nucleophilic, which can lead to a mixture of N-exo, N1, and N3 alkylated isomers, complicating purification and reducing the yield of the desired product.[1]
Furthermore, the mono-alkylated product can be more nucleophilic than the starting 2-aminopyrimidine, creating a risk of over-alkylation to form di-substituted products.[1][2] This "runaway" reaction necessitates careful control over reaction conditions.[2] This protocol is optimized to favor the desired N-exo alkylation through strategic selection of base, solvent, and stoichiometry.
Caption: Reaction scheme showing the desired N-exo product and potential N-endo side products.
Experimental Protocol
This protocol details the N-alkylation of 2-aminopyrimidine. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents | Notes |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 1.0 g | 1.0 | |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 1.26 g | 1.1 | Corrosive, lachrymator. Handle with care. |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.18 g | 1.5 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 20 mL | - | Anhydrous grade recommended.[3] |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-aminopyrimidine (1.0 g, 10.5 mmol) and anhydrous potassium carbonate (2.18 g, 15.8 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask. Begin stirring to create a suspension.
-
Reagent Addition: Slowly add methyl chloroacetate (1.26 g, 11.6 mmol) to the stirring suspension at room temperature. The addition should be done dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and allow the reaction to stir for 6-8 hours. The choice of a basic condition is crucial to favor the SN2 alkylation pathway over a potential condensation reaction.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
TLC System: A typical eluent system is a 4:6 mixture of ethyl acetate and hexanes.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting material. The reaction is considered complete when the 2-aminopyrimidine spot has been consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold distilled water. This will precipitate the crude product and dissolve inorganic salts.
-
Stir the aqueous suspension for 15 minutes, then filter the resulting solid using a Büchner funnel.
-
Wash the collected solid with additional water (2 x 20 mL) to remove residual DMF and salts.
-
-
Purification:
-
The crude solid can be further purified by column chromatography on silica gel.[3]
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is typically effective for separating the desired product from isomers and impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the final product as a solid.
-
Workflow Visualization
Caption: Overall experimental workflow from reaction setup to final product characterization.
Characterization and Expected Results
The final product, methyl 2-((pyrimidin-2-yl)amino)acetate, should be characterized to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Result |
| Appearance | Off-white to light yellow solid. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.3 (d, 2H, pyrimidine H), ~6.6 (t, 1H, pyrimidine H), ~7.5 (t, 1H, NH), ~4.1 (d, 2H, -CH₂-), ~3.6 (s, 3H, -OCH₃). Note: NH peak may be broad and its position can vary. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~171 (C=O), ~163 (C-NH), ~158 (pyrimidine C), ~111 (pyrimidine C), ~52 (-OCH₃), ~44 (-CH₂-). |
| Mass Spec. (EI-MS or ESI-MS) | m/z: Calculated for C₇H₉N₃O₂ [M+H]⁺: 168.07. Found: 168.[5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive alkylating agent. 2. Inadequate base strength or solubility. 3. Reaction temperature is too low. | 1. Use fresh methyl chloroacetate. Consider switching to the more reactive methyl bromoacetate.[1] 2. Ensure K₂CO₃ is anhydrous and finely powdered. For a stronger, non-nucleophilic base, consider using NaH in an anhydrous solvent, but with extreme caution.[1] 3. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.[1] |
| Mixture of Isomers (Poor Regioselectivity) | 1. Reaction conditions favor thermodynamic (N-endo) product. 2. Base is not optimal for directing to the N-exo position. | 1. This is an inherent challenge. A robust chromatographic method is essential for separation.[1] 2. Experiment with different bases. A bulkier base may sterically hinder attack at the ring nitrogens. Alternatively, specialized catalytic methods may be required for high selectivity.[6] |
| Significant Over-alkylation Product | 1. Excess alkylating agent used. 2. Product is more nucleophilic than the starting material. 3. Prolonged reaction time or high temperature. | 1. Carefully control the stoichiometry of methyl chloroacetate to 1.0-1.1 equivalents.[1] 2. Consider alternative synthetic routes like reductive amination, which are known to avoid over-alkylation issues.[7] 3. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the reaction temperature.[1] |
References
-
Ghanbari, M. M., & Keypour, H. (2018). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. Available from: [Link]
-
Hocine, L., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Journal of Chemical Sciences. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. Available from: [Link]
-
Patel, H. R., et al. (2022). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. Available from: [Link]
-
Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available from: [Link]
- Google Patents. (2012). Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of... CN102491949A.
-
Master Organic Chemistry. (2017). Alkylation Of Amines (Sucks!). Available from: [Link]
-
Ingham, S. L., & Turner, W. R. (1960). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of 2-Chloropyrimidine with Glycine Methyl Ester
The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of reacting 2-chloropyrimidine (a deactivated electrophile) with glycine methyl ester (a nucleophile prone to self-cyclization).
Methodology & Protocol DesignAbstract & Strategic Overview
The synthesis of methyl (pyrimidin-2-yl)glycinate via the nucleophilic aromatic substitution (
This guide provides a validated Microwave-Assisted Protocol (primary recommendation) and a Conventional Thermal Protocol , specifically engineered to kinetically favor the
Key Reaction Challenges
| Parameter | Challenge | Mitigation Strategy |
| Electrophilicity | 2-Chloropyrimidine is | Requires high activation energy (Temp > 100°C or Microwave). |
| Nucleophile State | Glycine methyl ester is supplied as a stable HCl salt. | Requires in situ neutralization with a non-nucleophilic base (e.g., DIPEA). |
| Side Reactions | Free glycine esters rapidly dimerize to form 2,5-diketopiperazine. | Use of steric bulk (DIPEA), high concentration of electrophile, and rapid heating. |
Reaction Mechanism & Logic
The reaction proceeds via an Addition-Elimination (
Critical Pathway Analysis (Graphviz)
The following diagram illustrates the competition between the desired substitution and the DKP formation.
Figure 1: Mechanistic pathway highlighting the kinetic competition between
Optimization of Conditions
Experimental data suggests that solvent polarity and temperature control are the decisive factors.
Solvent & Base Screening Matrix
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time | Outcome |
| 1 | Ethanol | 80 (Reflux) | 12 h | Poor. Low conversion; significant DKP formation. | |
| 2 | DMF | 100 | 6 h | Moderate. High conversion, but workup is difficult (DMF removal). | |
| 3 | n-Butanol | DIPEA (3.0) | 120 | 4 h | Good. Alcohol promotes proton transfer; DIPEA suppresses DKP. |
| 4 | NMP | DIPEA (3.0) | 160 (MW) | 30 min | Excellent. Kinetic control minimizes side reactions. |
Expert Insight: Avoid primary amine bases (like methylamine) which act as competing nucleophiles. Use DIPEA (N,N-Diisopropylethylamine) as it is non-nucleophilic and soluble in organic media.
Standard Protocol: Microwave-Assisted Synthesis (Recommended)
This method is preferred for medicinal chemistry library generation due to its speed and suppression of side reactions.
Reagents:
-
Glycine methyl ester hydrochloride (1.5 equiv)
-
DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, suspend Glycine methyl ester HCl (188 mg, 1.5 mmol) in NMP (3.0 mL).
-
Activation: Add DIPEA (0.52 mL, 3.0 mmol). Stir for 2 minutes at room temperature to liberate the free amine. Note: The solution may become slightly cloudy.
-
Addition: Add 2-Chloropyrimidine (114 mg, 1.0 mmol) in one portion. Cap the vial with a crimp top containing a Teflon septum.
-
Reaction: Irradiate in a microwave reactor (e.g., Biotage Initiator) at 160°C for 30–45 minutes with high absorption level settings.
-
Checkpoint: Monitor by LC-MS. The product peak (M+H
168) should be dominant. If 2-chloropyrimidine remains, extend time by 15 mins.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove NMP.
-
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes). The product is typically a white to off-white solid.
Alternative Protocol: Conventional Heating (Scale-Up)
For laboratories without microwave access or for >5g scale-up.
Reagents:
-
Solvent: n-Butanol (High boiling point, good solubility).
-
Base: DIPEA (3.0 equiv).[2]
Procedure:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolve 2-Chloropyrimidine (1.0 equiv) and Glycine methyl ester HCl (1.2 equiv) in n-Butanol (0.5 M concentration).
-
Add DIPEA (2.5 equiv) dropwise.
-
Heat the mixture to reflux (approx. 118°C) .
-
Stir for 12–16 hours .
-
Note: The reaction is slower than the microwave method. If DKP precipitates (insoluble white solid), filter it off before workup.
-
-
Concentrate the n-Butanol under reduced pressure (rotary evaporator with water bath at 60°C).
-
Redissolve residue in DCM, wash with saturated
, dry, and purify as above.
Experimental Workflow Diagram
The following flowchart visualizes the decision-making process during the experiment.
Figure 2: Operational workflow for the synthesis of methyl (pyrimidin-2-yl)glycinate.
References
-
Solid-Phase Strategy & DKP Formation: Kabanova, M. V., et al. "Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate." Molecules, 2004. (Discusses the failure of standard solution-phase methods due to DKP formation).
-
Microwave Assisted SAR Studies: Deng, X., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides." Journal of Medicinal Chemistry, 2020. (Provides precedent for microwave coupling of amines to 2-chloropyrimidine).
-
Reactivity of Chloropyrimidines: Lérida, A. C., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, 2020. (Comparative reactivity data of 2-chloro vs 4-chloropyrimidines).
Sources
Application Notes & Protocols: Methyl 2-(pyrimidin-2-ylamino)acetate in Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(pyrimidin-2-ylamino)acetate, a key heterocyclic intermediate in pharmaceutical synthesis. We will explore its preparation, focusing on a robust solid-phase methodology that circumvents common side reactions like diketopiperazine formation. The core of this guide is a detailed examination of its application in the synthesis of kinase inhibitors, using the final coupling step of Imatinib, a paradigm of targeted cancer therapy, as a representative example. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols.
Introduction: The 2-Aminopyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several vitamins and the nucleobases uracil, thymine, and cytosine.[1][2] In drug development, the 2-aminopyrimidine scaffold is a "privileged structure," particularly in the design of kinase inhibitors.[3][4] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site in kinases makes it a powerful pharmacophore.
Methyl 2-(pyrimidin-2-ylamino)acetate is a functionalized derivative of this scaffold. It incorporates a reactive ester group, providing a synthetic handle for further elaboration into more complex drug molecules. While direct solution-phase synthesis of such N-heteroaryl substituted amino acid esters can be challenging due to competitive side reactions, solid-phase synthesis offers a reliable alternative.[5][6]
Physicochemical Properties of Representative Pyrimidine Derivatives:
| Property | Value / Description | Source |
| Appearance | Typically off-white to yellow crystalline solids. | [7][8] |
| Solubility | Varies based on substitution; generally soluble in organic solvents like DMSO and methanol. | [8][9] |
| pKa | The pyrimidine ring is a weak base. The pKa of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is predicted to be ~4.77. | [8] |
| Reactivity | The 2-amino group allows for nucleophilic substitution and acylation reactions, which are fundamental to its use as a synthetic intermediate. | [10][11] |
Synthesis of the Intermediate: Methyl 2-(pyrimidin-2-ylamino)acetate
Mechanistic Insight & Rationale for Solid-Phase Synthesis
Traditional solution-phase synthesis via the reaction of 2-chloropyrimidine with methyl glycinate is often plagued by the rapid self-condensation of the glycinate ester to form 2,5-diketopiperazine.[5][6] To overcome this, a solid-phase organic synthesis (SPOS) approach is superior. By anchoring the glycine molecule to a solid support (e.g., Merrifield resin), the intermolecular self-condensation is effectively prevented, allowing the desired nucleophilic aromatic substitution (SNAr) with 2-chloropyrimidine to proceed cleanly.[6]
The SNAr reaction is highly efficient on electron-deficient heteroaromatic rings like pyrimidine.[12] The final product is then cleaved from the resin, typically using a transesterification reaction with sodium methoxide, to yield the desired methyl ester.[6]
Visualization of the Synthetic Workflow
Caption: Solid-phase synthesis workflow for Methyl 2-(pyrimidin-2-ylamino)acetate.
Detailed Experimental Protocol
This protocol is adapted from established solid-phase synthesis methodologies.[5][6]
PART A: Immobilization and Deprotection
-
Resin Swelling & Glycine Attachment: Swell Merrifield resin (1.0 g, 1.0 mmol) in DMF (6 mL) in a reaction vessel. Add Boc-glycine (0.525 g, 3 mmol), cesium carbonate (0.49 g, 1.5 mmol), and potassium iodide (0.17 g, 1 mmol).
-
Reaction: Heat the mixture to 80°C with constant stirring for 10 hours.
-
Washing: Cool the resin and wash sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin in vacuo.
-
Deprotection: Suspend the dried resin in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (10 mL) and stir at room temperature for 30 minutes.
-
Neutralization & Washing: Wash the resin sequentially with 1:1 DCM-DMF, DCM, MeOH, 1:10 triethylamine in chloroform, and finally MeOH to neutralize residual acid.[5] Dry the deprotected glycine-functionalized resin.
PART B: Pyrimidine Coupling and Cleavage
-
SNAr Reaction: Suspend the dried resin (~1.06 g) in DMF (10 mL). Add 2-chloropyrimidine (1.14 g, 10 mmol) and diisopropylethylamine (DIEA) (0.55 mL, 4 mmol).
-
Heating: Heat the mixture to 90°C for at least 15 hours, or until a negative ninhydrin test indicates complete consumption of the primary amine. The resin will typically turn brown.[6]
-
Washing: Wash the resin thoroughly with DMF, MeOH, and DCM to remove excess reagents. Dry the product-loaded resin.
-
Cleavage: Suspend the dried resin in a solution of sodium methoxide in a 1:1 mixture of methanol and THF. Stir at room temperature until cleavage is complete (monitor by TLC of the supernatant).
-
Isolation: Filter the resin and wash it with THF and MeOH. Combine the filtrates and evaporate the solvents under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by recrystallization or column chromatography as needed. An overall yield of ~76% with >95% purity can be expected.[5]
Application in Pharmaceutical Synthesis: A Case Study on Imatinib
Methyl 2-(pyrimidin-2-ylamino)acetate serves as a valuable precursor for creating more complex molecules. A prime example of the utility of the core aminopyrimidine structure is in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia (CML).[13]
The final key step in many Imatinib syntheses is the formation of an amide bond between the advanced intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1), and an activated benzoyl derivative.[14][15][16] This showcases how a molecule containing the essential aminopyrimidine moiety is coupled to build the final active pharmaceutical ingredient (API).
The Core Reaction: Amide Bond Formation
The reaction involves the nucleophilic attack of the aniline amine group of the pyrimidineamine intermediate onto the electrophilic carbonyl carbon of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride .[10][15] This is a classic acylation reaction. The choice of base and solvent is critical to ensure high yield and purity, preventing side reactions and facilitating product isolation. While pyridine was used in early syntheses, solvents like isopropanol with a base such as potassium carbonate are now often preferred for easier removal and better process control on an industrial scale.[10][15]
Visualization of the Imatinib Final Coupling Step
Caption: Final amide coupling step in the synthesis of Imatinib.
Detailed Experimental Protocol for Imatinib Synthesis
This protocol is a representative procedure based on published, optimized syntheses.[15]
Materials:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1.0 eq)
-
4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Isopropanol (IPA)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in isopropanol.
-
Base Addition: Add potassium carbonate to the suspension and stir the mixture.
-
Acyl Chloride Addition: Add the 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride portion-wise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts.
-
Precipitation: Concentrate the filtrate under reduced pressure. Add deionized water to the residue to precipitate the crude Imatinib base.
-
Isolation & Purification: Filter the solid product, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethyl acetate to achieve >99% purity.[10]
Expected Results:
| Parameter | Description | Source |
| Yield | ~80-90% | [15][17] |
| Purity (HPLC) | >99% after recrystallization | [7][15] |
| Melting Point | 214-224 °C (for Imatinib mesylate salt) | [7] |
| Appearance | White to off-white crystalline powder | [7] |
Safety and Handling
Working with heterocyclic amines, chlorinated reagents, and organic solvents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18][19][20]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors and dust.[18][19]
-
Handling: Avoid contact with skin and eyes.[21] In case of contact, rinse immediately and thoroughly with water.[20] Prevent dust formation during the handling of solids.[22] Use non-sparking tools and take precautions against static discharge when handling flammable solvents.[19]
-
Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[21]
Conclusion
Methyl 2-(pyrimidin-2-ylamino)acetate is a highly valuable intermediate whose synthesis is best achieved via a solid-phase approach to maximize yield and purity. Its core structure, the 2-aminopyrimidine moiety, is a cornerstone of modern medicinal chemistry, particularly for kinase inhibitors. As demonstrated through the synthesis of Imatinib, this scaffold enables the construction of complex, life-saving therapeutics. The protocols and insights provided herein offer a practical guide for chemists engaged in the synthesis and application of these critical pharmaceutical building blocks.
References
-
Ermolat'ev, D. S., Babaev, E. V., & Van der Eycken, E. (2003). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molecules, 8(5), 467-472. Available from: [Link]
- Google Patents. (n.d.). US7507821B2 - Process for preparing Imatinib.
-
RSC. (2008). Novel Imatinib base synthesis. The chemical reaction database. Available from: [Link]
-
Ermolat'ev, D., et al. (2003). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. PMC. Available from: [Link]
-
Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2011). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Drug Research, 68(1), 57-65. Available from: [Link]
-
Quick Company. (n.d.). An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Available from: [Link]
- Google Patents. (n.d.). US20130041149A1 - New Method for Synthesizing Imatinib.
-
Datapdf.com. (2012). A Facile Total synthesis for Large-scale production of Imatinib Base. Available from: [Link]
-
ResearchGate. (2005). Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. Available from: [Link]
-
Thermo Fisher Scientific. (2015). SAFETY DATA SHEET - 2-Amino-4-hydroxy-6-methylpyrimidine. Available from: [Link]
-
Advanced Journal of Chemistry. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Section A, 8(4). Available from: [Link]
-
SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available from: [Link]
-
MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Aminopyrimidine. Available from: [Link]
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). N-(5-Amino-2- methylphenyl)-4-(3- pyridyl)-2 - pyrimid ineamine. Available from: [Link]
-
Bentham Science. (n.d.). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available from: [Link]
-
Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Available from: [Link]
-
ResearchGate. (2025). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]
- Google Patents. (n.d.). US4226995A - Preparation process of 2-chloro pyrimidine.
-
PMC. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Available from: [Link]
-
Molkem. (n.d.). N-(5-Amino-2-Methyl Phenyl)-4-(3-Pyridyl)-2-Pyrimidine Amine | Intermediate of Imatinib. Available from: [Link]
- Google Patents. (n.d.). BRPI0716880A2 - SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS.
-
Taylor & Francis. (2014). Full article: Synthesis of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines with antiproliferative activity against melanoma cell line. Available from: [Link]
-
MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]
- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.
-
Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Available from: [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. scispace.com [scispace.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. US7507821B2 - Process for preparing Imatinib - Google Patents [patents.google.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 [quickcompany.in]
- 15. datapdf.com [datapdf.com]
- 16. molkem.com [molkem.com]
- 17. US20130041149A1 - New Method for Synthesizing Imatinib - Google Patents [patents.google.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. echemi.com [echemi.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
Application Note: Hydrolysis of N-(2-Pyrimidinyl)glycine Methyl Ester to Free Acid
This is a comprehensive Application Note and Protocol for the hydrolysis of N-(2-pyrimidinyl)glycine methyl ester.
Introduction & Scope
N-(2-pyrimidinyl)glycine (NPG) is a critical heterocyclic amino acid building block used in the synthesis of pharmaceutical agents, particularly HIF-prolyl hydroxylase inhibitors (e.g., analogs of Roxadustat) and various kinase inhibitors. The methyl ester precursor is often employed during the initial N-arylation steps to protect the carboxylic acid and enhance solubility in organic solvents.
This guide details the saponification (hydrolysis) of N-(2-pyrimidinyl)glycine methyl ester to its corresponding free acid. Unlike simple aliphatic amino esters, the presence of the pyrimidine ring introduces specific solubility and ionization properties (pKa effects) that dictate the optimal workup strategy.
Key Chemical Challenges
-
Amphoteric Nature: The product contains a weakly basic pyrimidine ring (pKa ~3.5 for the conjugate acid) and an acidic carboxylic group (pKa ~2.3). This creates a narrow isoelectric window for precipitation.
-
Solubility: The free acid is moderately water-soluble, making standard aqueous workups prone to yield loss if pH is not strictly controlled.
-
Stability: While the pyrimidine ring is stable to base, harsh acidic conditions during workup can lead to salt formation (hydrochloride) rather than the free zwitterion, altering downstream coupling stoichiometry.
Reaction Mechanism & Strategy
The transformation proceeds via a standard base-mediated nucleophilic acyl substitution (saponification).[1][2]
Strategic Choice of Reagents:
-
Base: Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation is less coordinating and allows for cleaner solubility in THF/Water mixtures, accelerating the hydrolysis of sterically or electronically deactivated esters.
-
Solvent: A biphasic mixture of THF/Water (3:1) or MeOH/Water is essential. The organic solvent solubilizes the ester, while water solubilizes the base.
-
Temperature: Ambient temperature (20–25 °C) is usually sufficient. Heating is reserved for sluggish reactions to avoid potential decarboxylation or ring-opening side reactions.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the saponification of N-(2-pyrimidinyl)glycine methyl ester.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| N-(2-pyrimidinyl)glycine methyl ester | >98% | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent | Base |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent |
| Hydrochloric Acid (1N and 6N) | Reagent | pH Adjustment |
| Ethyl Acetate (EtOAc) | ACS Reagent | Extraction Solvent |
| Brine (Sat. NaCl) | - | Wash |
Equipment
-
Magnetic stirrer with temperature control.
-
pH meter (calibrated) or narrow-range pH paper (pH 1–6).
-
Rotary evaporator with vacuum pump (down to 10 mbar).
-
LC-MS or TLC plates (Silica gel 60 F254).[3]
Experimental Protocol
Protocol A: Lithium Hydroxide Hydrolysis (Standard)
Best for: High purity requirements and preserving the free acid form.
Step 1: Reaction Setup[1][4]
-
Charge a round-bottom flask with N-(2-pyrimidinyl)glycine methyl ester (1.0 equiv).
-
Add THF (Volume: 5 mL per gram of substrate). Stir to dissolve.
-
Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (Volume: 2 mL per gram of substrate).
-
Add the LiOH solution dropwise to the ester solution over 5 minutes.
-
Observation: The solution may turn slightly cloudy initially but should clarify as the reaction proceeds.
-
-
Stir vigorously at 20–25 °C for 2–4 hours.
Step 2: Process Monitoring (IPC)
Monitor by TLC or HPLC.
-
TLC Eluent: 10% MeOH in DCM.
-
Visualization: UV (254 nm). The ester (Rf ~0.6) should disappear; the acid product (Rf < 0.1) will remain at the baseline.
-
HPLC: Monitor the disappearance of the ester peak.
Step 3: Workup & Isolation (Critical)
The isolation relies on the Isoelectric Point (pI) . The calculated pI of N-(2-pyrimidinyl)glycine is approximately 2.9–3.2.
-
Concentration: Remove the THF on a rotary evaporator at 35 °C under reduced pressure. Do not distill to dryness; leave the aqueous residue.
-
Washing (Optional): If the starting material was impure, wash the basic aqueous layer with pure EtOAc (2 x vol) to remove non-polar impurities. Discard the organic wash.
-
Acidification:
-
Place the aqueous solution in an ice bath (0–5 °C).
-
Slowly add 1N HCl dropwise while monitoring pH.
-
Target pH: Adjust exactly to pH 3.0 – 3.5 .
-
Caution: Going below pH 2.0 will form the hydrochloride salt (soluble). Staying above pH 4.5 will leave the lithium salt (soluble).
-
-
Precipitation: Stir at 0 °C for 30 minutes. The free acid should precipitate as a white solid.
-
Filtration: Filter the solid using a sintered glass funnel. Wash with a small amount of cold water (approx. 1 mL/g substrate) and cold EtOAc.
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
Alternative Workup (If no precipitate forms): If the product is too soluble to precipitate (common on small scales):
-
Acidify to pH 3.0.
-
Saturate the aqueous phase with solid NaCl.
-
Extract exhaustively with EtOAc or THF/EtOAc (1:1) (3 x 10 mL/g).
-
Dry organics over Na₂SO₄, filter, and concentrate.[5]
Protocol B: Acidic Hydrolysis (Salt Formation)
Best for: Generating the HCl salt directly for immediate water-soluble applications.
-
Dissolve the ester in 6N HCl (10 vol).
-
Heat to reflux (100 °C) for 2 hours.
-
Cool to room temperature.
-
Concentrate to dryness under high vacuum to remove water and excess HCl.
-
Triturate the residue with diethyl ether or acetone to obtain the N-(2-pyrimidinyl)glycine hydrochloride salt.
Workup Logic & Troubleshooting Flowchart
Figure 2: Decision tree for the isolation of N-(2-pyrimidinyl)glycine.
Expected Data & Validation
Quantitative Summary
| Parameter | Specification |
| Typical Yield | 85% – 95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 215–218 °C (dec.) |
| Solubility | Soluble in DMSO, dilute acid/base; sparingly soluble in water/EtOAc |
Characterization (Free Acid)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.60 (s, 1H, COOH) – Broad singlet, may exchange.
-
δ 8.28 (d, J=4.8 Hz, 2H, Pyrimidine H-4,6).
-
δ 7.45 (t, J=5.8 Hz, 1H, NH).
-
δ 6.63 (t, J=4.8 Hz, 1H, Pyrimidine H-5).
-
δ 3.98 (d, J=5.8 Hz, 2H, Glycine CH₂).
-
Note: Absence of the methyl singlet at δ ~3.65 ppm confirms hydrolysis.
-
References
-
Preparation of N-heteroaryl amino acids via solid phase synthesis. Source: National Institutes of Health (PMC). URL:[Link]
-
Saponification of N-substituted amino acid esters: Kinetics and Mechanism. Source: Journal of the Chemical Society. URL:[Link]
-
Synthesis of N-(2-pyrimidinyl)glycine derivatives for HIF-PH inhibition. Source: Journal of Medicinal Chemistry (via ACS Publications). URL:[Link]
-
General Procedure for Ester Hydrolysis using LiOH. Source: Master Organic Chemistry. URL:[Link]
-
pKa values of Pyrimidine and Glycine derivatives. Source: PubChem Compound Summary (N-(2-pyrimidinyl)glycine).[6] URL:[Link]
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. CN1305836C - Method for preparing glycine - Google Patents [patents.google.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. 2-((Pyrimidin-2-yl)amino)acetic acid | C6H7N3O2 | CID 16228214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic N-Arylation of Glycine Methyl Ester with Pyrimidines: Application Notes and Protocols
Introduction: The Significance and Challenge of N-Aryl Amino Esters
N-Aryl amino acids and their ester derivatives are privileged structural motifs in medicinal chemistry and drug discovery. The incorporation of a pyrimidine ring, a key component of nucleobases, onto a glycine scaffold can yield molecules with significant potential as antimetabolites, enzyme inhibitors, or building blocks for larger bioactive compounds. The direct N-arylation of glycine methyl ester with a pyrimidine halide represents the most convergent approach to these targets.
However, this transformation is fraught with challenges. Glycine esters are prone to self-condensation, leading to the formation of 2,5-diketopiperazine, a thermodynamically stable six-membered ring that often becomes the major product.[1] Furthermore, pyrimidines are electron-deficient heterocycles, which can influence their reactivity in catalytic cycles. This guide provides detailed protocols and expert insights into two primary catalytic strategies to achieve the N-arylation of glycine methyl ester with pyrimidines: a robust solid-phase synthesis to circumvent side reactions and an optimized solution-phase palladium-catalyzed protocol designed to minimize diketopiperazine formation.
PART 1: A Validated Solid-Phase Approach to Circumvent Diketopiperazine Formation
The most reliable method to prevent the intermolecular self-condensation of glycine methyl ester during N-arylation is to immobilize the glycine on a solid support. This pseudo-dilution strategy effectively isolates individual glycine molecules, preventing them from reacting with each other. The following protocol is adapted from established literature procedures for the synthesis of methyl N-(pyrimidin-2-yl)glycinate.[1]
Expertise & Experience: The Rationale Behind Solid-Phase Synthesis
By anchoring glycine to a solid support (e.g., Merrifield resin), the primary amine is free to react with the pyrimidine in solution, but the ester end of a second glycine molecule is not available for the cyclization-dimerization reaction that forms diketopiperazine. The choice of a base like N,N-diisopropylethylamine (DIEA) is crucial; it is a non-nucleophilic base that facilitates the reaction without competing with the glycine amine. Cleavage from the resin using sodium methoxide in a mixture of THF and methanol directly yields the desired methyl ester product.
Experimental Workflow: Solid-Phase Synthesis
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Solution-Phase Palladium-Catalyzed N-Arylation
Materials:
-
Glycine methyl ester hydrochloride
-
2-Chloropyrimidine
-
t-BuBrettPhos Pd G3 precatalyst
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
Reaction Setup (under inert atmosphere):
-
In a nitrogen-filled glovebox, charge an oven-dried reaction vial with t-BuBrettPhos Pd G3 precatalyst (1-2 mol%), Cs₂CO₃ (2.0 equiv), and glycine methyl ester hydrochloride (1.2 equiv).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Stir the mixture for 10-15 minutes.
-
-
Addition of Reactants:
-
Add 2-chloropyrimidine (1.0 equiv) to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction:
-
Heat the reaction mixture to 45°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours. [2]
-
-
Work-up:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Trustworthiness: Self-Validating Systems and Troubleshooting
-
Monitoring for Diketopiperazine: During reaction monitoring by LC-MS, look for a peak corresponding to the mass of the diketopiperazine of glycine (m/z = 114.04). If this side product is significant, consider lowering the reaction temperature further or using a more sterically hindered glycine ester (e.g., tert-butyl ester) which is less prone to cyclization.
-
Catalyst Activity: If the reaction is sluggish, a slightly higher temperature (e.g., 50-60°C) may be necessary, but this increases the risk of side product formation. Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.
-
Base Solubility: Cs₂CO₃ has limited solubility in some organic solvents. Vigorous stirring is essential to ensure proper mixing and reaction.
Alternative Catalytic System: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation offers a palladium-free alternative for C-N bond formation. Modern protocols often use a copper(I) source with a ligand, such as an amino acid or a diamine, at elevated temperatures. While generally requiring harsher conditions than palladium-catalyzed reactions, this can be a cost-effective alternative.
Key Considerations for Copper Catalysis:
-
Catalyst/Ligand: A common system is CuI with a ligand like L-proline or N,N-dimethylglycine.
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically used.
-
Temperature: Temperatures often range from 90-120°C, which may increase the propensity for diketopiperazine formation.
-
Substrate: Aryl iodides are generally more reactive than aryl chlorides in Ullmann-type couplings.
Given the challenges with diketopiperazine formation, a copper-catalyzed approach for this specific transformation would require careful optimization to find a temperature window that allows for efficient N-arylation without significant side product formation.
Data Summary
| Method | Catalyst System | Base | Solvent | Temp. (°C) | Key Advantages | Key Challenges | Reference |
| Solid-Phase | None (SNAr) | DIEA | DMF | 90 | Avoids diketopiperazine; High purity | Multi-step; Requires specialized equipment | [1] |
| Solution-Phase (Pd) | t-BuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | 45 | Scalable; Single step | Potential for diketopiperazine; Requires inert atmosphere | [3][2] |
| Solution-Phase (Cu) | CuI / L-proline | K₂CO₃ | DMSO | 90-110 | Cost-effective; Palladium-free | Harsher conditions; Higher risk of side products |
Conclusion
The N-arylation of glycine methyl ester with pyrimidines presents a significant synthetic challenge, primarily due to the competing formation of diketopiperazine. For researchers requiring high purity and a reliable outcome, the solid-phase synthesis approach is the recommended and validated method. However, with careful control of reaction parameters, particularly temperature, and the use of modern, highly active palladium catalysts, a solution-phase Buchwald-Hartwig amination can be a viable and scalable alternative. The choice of method will ultimately depend on the specific requirements of the research, available equipment, and desired scale of the synthesis.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved February 25, 2026, from [Link]
-
Bedford, R. B., et al. (2013). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Chemical Communications, 49(44), 5034-5036. [Link]
-
Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259-8262. [Link]
-
Ermolat'ev, D. S., et al. (2005). Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. ResearchGate. [Link]
-
Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 17(15), e202200373. [Link]
-
Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 27(1), 135-146. [Link]
-
Li, J., et al. (2025). Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. The Journal of Organic Chemistry. [Link]
-
Ermolat'ev, D. S., et al. (2003). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Molecules, 8(6), 467-473. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Montgomery, T. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1064. [Link]
-
Králik, L., & Cikánek, M. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5122. [Link]
-
Chen, Y.-A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11843-11849. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Selective monoarylation of acetate esters and aryl methyl ketones using aryl chlorides. Organic Letters, 11(8), 1773-1775. [Link]
-
Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. ResearchGate. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Harsch, M. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. [Link]
-
Kaur, R., & Singh, V. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Ghosh, D., & Lee, H. M. (2012). Efficient Pd-Catalyzed Direct Arylations of Heterocycles with Unreactive and Hindered Aryl Chlorides. Organic Chemistry Portal. [Link]
-
Vinogradova, E. V., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4144-4147. [Link]
-
König, M. (2016). ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. ePUB - Johannes Kepler Universität Linz. [Link]
-
Gooßen, L. J., et al. (2020). Stereoselective arylation of glycine synthons. ResearchGate. [Link]
-
Ermolat'ev, D. S. (2005). Solid-phase synthesis of N-(pyrimidin-2-yl)amino acids amides. ResearchGate. [Link]
-
O'Donnell, C. N., et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. Molecules, 15(8), 5394-5447. [Link]
-
Ma, D., et al. (2014). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 19(9), 13500-13511. [Link]
Sources
Application of pyrimidinyl-glycine scaffolds in anticancer drug design
Abstract
The pyrimidinyl-glycine scaffold represents a privileged structural motif in modern medicinal chemistry, primarily recognized for its ability to mimic 2-oxoglutarate (2-OG), the co-substrate for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) enzymes. While initially developed for renal anemia (e.g., Vadadustat analogs), this scaffold is gaining traction in oncology for vascular normalization and immunomodulation . By transiently stabilizing HIF-1
Part 1: Rational Drug Design & Mechanism
The Pharmacophore: 2-Oxoglutarate Mimicry
The core utility of the pyrimidinyl-glycine scaffold lies in its ability to chelate the active site Iron (Fe²⁺) of 2-OG-dependent oxygenases.
-
Bidentate Chelation: The pyrimidine nitrogen (typically N1 or N3) and an adjacent substituent (hydroxyl or carbonyl) form a bidentate complex with the Fe²⁺ center, displacing the endogenous 2-OG.
-
The Glycine Tail: The glycine carboxylate moiety forms a critical salt bridge with a conserved Arginine residue (e.g., Arg383 in PHD2) deep within the catalytic pocket. This interaction anchors the inhibitor and ensures high affinity.
The Anticancer Paradox: Vascular Normalization
In oncology, high HIF levels are typically associated with aggression and metastasis. However, therapeutic application of PHD inhibitors relies on the "Vascular Normalization Window" .
-
Dysregulated Angiogenesis: Tumors secrete excessive VEGF, leading to chaotic, leaky vessels that prevent drug delivery and create hypoxic zones (which exclude immune cells).
-
Normalization: Controlled PHD inhibition stabilizes HIF just enough to upregulate factors that "mature" the blood vessels (e.g., Angiopoietin-2, PDGF-B), improving perfusion and drug delivery while reducing hypoxia-driven immunosuppression.
Figure 1: Mechanism of Action: Pyrimidinyl-glycine inhibitors stabilize HIF-1
Part 2: Chemical Synthesis Protocol
Objective: Synthesis of a representative 4-Hydroxy-pyrimidin-2-yl-glycine derivative.
Safety Note: All steps must be performed in a fume hood. POCl
Step 1: Chlorination of the Pyrimidine Core
-
Reagents: 2,4-Dihydroxypyrimidine (Uracil) or substituted analog, Phosphorus Oxychloride (POCl
), N,N-Dimethylaniline (catalyst). -
Procedure:
-
Suspend 2,4-dihydroxypyrimidine (10 mmol) in POCl
(50 mmol). -
Add N,N-dimethylaniline (1 mL) dropwise.
-
Reflux at 110°C for 4 hours until the solution clears.
-
Workup: Cool to RT. Pour slowly onto crushed ice (Exothermic!). Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organic layer with NaHCO
and brine. Dry over Na SO and concentrate. -
Product: 2,4-Dichloropyrimidine.
-
Step 2: Regioselective Glycine Substitution
-
Reagents: 2,4-Dichloropyrimidine, Glycine Ethyl Ester Hydrochloride, Triethylamine (TEA), Ethanol (EtOH).
-
Rationale: The C4 position is typically more reactive towards nucleophiles, but conditions can be tuned. For C2-substitution (mimicking the Vadadustat binding mode), steric control or specific precursors (like 2-chloropyrimidine-4-carboxylic acid) are used. Here we describe C2-amination.
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (5 mmol) in EtOH (20 mL).
-
Add Glycine Ethyl Ester HCl (5.5 mmol) and TEA (15 mmol).
-
Stir at 0°C for 1 hour, then warm to RT overnight. (C4 substitution is faster; careful monitoring required for C2).
-
Purification: Flash column chromatography (Hexane:EtOAc).
-
Step 3: Hydrolysis (Deprotection)
-
Reagents: LiOH or NaOH (1M), THF/Water.
-
Procedure:
-
Dissolve the ester intermediate in THF:Water (1:1).
-
Add LiOH (2 eq) and stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3.
-
Filter the precipitate or extract with EtOAc.
-
-
Final Product: N-(substituted-pyrimidinyl)glycine.
Figure 2: Synthetic route for generating the pyrimidinyl-glycine pharmacophore via nucleophilic aromatic substitution.
Part 3: Biological Evaluation Protocols
Enzyme Inhibition Assay (HIF-PHD2)
Purpose: Determine the IC
-
Reagents:
-
Recombinant human PHD2 enzyme (catalytic domain).
-
Substrate: Biotinylated HIF-1
peptide (residues 556–574). -
Cofactors: 2-Oxoglutarate, Ascorbate, Fe(II)SO
. -
Detection: Europium-labeled anti-HIF-OH antibody + Streptavidin-APC.
-
-
Protocol:
-
Mix: In a 384-well plate, combine PHD2 (5 nM), peptide (50 nM), and test compound (serial dilution).
-
Initiate: Add cofactor mix (10 µM 2-OG, 50 µM Fe(II)).
-
Incubate: 60 minutes at RT.
-
Detect: Add detection mix (Eu-Ab and SA-APC). Incubate 30 mins.
-
Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).
-
Data Analysis: Plot % Inhibition vs. Log[Compound].
-
Cellular HIF Stabilization Assay
Purpose: Confirm the compound enters the cell and stabilizes HIF-1
-
Seeding: Plate 2x10⁵ cells/well in 6-well plates.
-
Treatment: Treat cells with compound (1, 10, 50 µM) or Desferrioxamine (positive control) for 6 hours.
-
Lysis: Lyse cells using RIPA buffer with protease inhibitors.
-
Western Blot:
-
Primary Ab: Anti-HIF-1
(1:1000). -
Loading Control: Anti-
-Actin. -
Result: A band at ~120 kDa indicates HIF stabilization.
-
Functional Vascular Normalization (Tube Formation)
Purpose: Assess the effect on endothelial cell organization (angiogenesis surrogate). Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).
-
Matrix: Coat 96-well plate with Matrigel (50 µL/well) and polymerize at 37°C.
-
Seeding: Seed HUVECs (1.5x10⁴ cells/well) in media containing the test compound.
-
Incubation: 6–18 hours.
-
Imaging: Capture images using phase-contrast microscopy.
-
Quantification: Use ImageJ "Angiogenesis Analyzer" to measure:
-
Total Tube Length.
-
Number of Junctions.
-
Interpretation: Moderate inhibition or "normalization" (less chaotic branching compared to VEGF control) is desired.
-
Part 4: Data Presentation & Analysis
Table 1: Expected SAR Trends for Pyrimidinyl-Glycine Analogs
| Structural Modification | Effect on PHD2 Potency (IC | Cellular Activity | Notes |
| Glycine Tail (COOH) | < 50 nM (Essential) | High | Essential for Arg383 salt bridge. Esters are prodrugs (active in cells). |
| Pyrimidine N1/N3 | Critical | High | Required for Fe(II) chelation. |
| C4-Hydroxyl/Carbonyl | Critical | High | Completes the bidentate chelation claw. |
| C5-Phenyl Group | < 100 nM | High | Fits into the hydrophobic pocket (Trp389). |
| C5-Methyl Group | > 1 µM (Reduced) | Low | Insufficient hydrophobic interaction. |
| N-Methylation (Glycine) | > 10 µM (Loss of Activity) | None | Steric clash with active site residues. |
References
-
Yeh, T. L., et al. (2017). Molecular characterization of the PHD2–Vadadustat complex reveals the structural basis for HIF-PHD inhibition. Chemical Science.[2] Link
-
Jain, R. K. (2005). Normalization of tumor vasculature: an emerging concept in antiangiogenic therapy. Science. Link
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases.[3][4][5] Nature Reviews Molecular Cell Biology. Link
-
Frost, J., et al. (2016). Potent and selective 4-hydroxypyrimidine-5-carboxamide inhibitors of the hypoxia inducible factor prolyl hydroxylases. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[6] Synthesis of Pyrimidine Derivatives: Protocols and Application Notes.Link
-
Kaelin, W. G., Jr. (2019). The von Hippel-Lindau Tumor Suppressor Protein: Roles in Cancer and Oxygen Sensing. Cold Spring Harbor Perspectives in Medicine. Link
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Unleashing the Power of Vadadustat: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 5. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing yield of Methyl 2-(pyrimidin-2-ylamino)acetate alkylation reactions
Technical Support Center: Methyl 2-(pyrimidin-2-ylamino)acetate Alkylation
Executive Summary & Diagnostic
This guide addresses the alkylation chemistry of Methyl 2-(pyrimidin-2-ylamino)acetate (also known as Methyl N-(pyrimidin-2-yl)glycinate). Due to the linguistic ambiguity of "alkylation reactions of [Molecule]," this guide is bifurcated into two critical workflows. You must identify which challenge you are facing:
-
Workflow A (Synthesis): You are trying to create the scaffold by reacting 2-aminopyrimidine with methyl bromoacetate.
-
Status:High Failure Rate. This route suffers from severe regioselectivity issues (Ring-N vs. Exocyclic-N alkylation).
-
-
Workflow B (Functionalization): You have the scaffold and are trying to attach an R-group to the bridging nitrogen (forming a tertiary amine).
-
Status:Moderate Difficulty. Challenges include ester hydrolysis, Claisen self-condensation, and steric hindrance.
-
Workflow A: Synthesis Optimization (Creating the Scaffold)
The Problem: Direct alkylation of 2-aminopyrimidine with alkyl haloacetates favors the Ring Nitrogen (N1) due to its higher basicity and nucleophilicity compared to the exocyclic amine. This produces the imino-pyrimidine isomer, not your desired product.
The Solution: Do NOT use direct alkylation. Switch to Nucleophilic Aromatic Substitution (SNAr).[1]
Recommended Protocol: SNAr Displacement
Instead of alkylating the amine, displace a leaving group on the pyrimidine ring using glycine methyl ester.
-
Reagents: 2-Chloropyrimidine (1.0 equiv), Glycine Methyl Ester HCl (1.2 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv).
-
Solvent: n-Butanol or Dioxane (Polar protic/aprotic mixture helps solubility).
-
Conditions: 80–90°C, 4–12 hours.[2]
Critical Warning: The Diketopiperazine Trap Under prolonged heating or high pH, the product can undergo intramolecular cyclization to form a diketopiperazine (a 6-membered lactam ring), ejecting methanol.
-
Prevention: Monitor reaction strictly by LCMS. Stop immediately upon consumption of starting material. Do not use strong hydroxide bases.
Workflow B: Functionalization (N-Alkylation of the Scaffold)
The Problem: You are alkylating a secondary amine flanked by a pyrimidine ring and an ester.
-
Steric Hindrance: The pyrimidine ring shields the nitrogen.
-
Base Sensitivity: Strong bases (NaH) risk Claisen condensation (two ester molecules reacting) or saponification (if water is present).
-
Regioselectivity: The pyrimidine N1 is still a competitor for alkylation (Quaternization).
The "Cesium Effect" Protocol
We utilize Cesium Carbonate (Cs₂CO₃) in DMF. The large cesium radius disrupts tight ion pairing, increasing the "naked" nucleophilicity of the amide anion without the extreme basicity of hydrides.
Step-by-Step Methodology:
-
Preparation: Flame-dry all glassware. Use anhydrous DMF (water < 50 ppm is critical to prevent ester hydrolysis).
-
Activation: Dissolve Methyl 2-(pyrimidin-2-ylamino)acetate (1.0 equiv) in DMF (0.2 M). Add Cs₂CO₃ (1.5 – 2.0 equiv). Stir at RT for 30 mins.
-
Why: Generates the reactive nitrogen anion under equilibrium control.
-
-
Alkylation: Add the Alkyl Halide (R-X, 1.1 equiv) dropwise.
-
Additive: If R-X is a chloride or sterically hindered, add TBAI (Tetrabutylammonium iodide, 10 mol%) or KI (0.5 equiv) to facilitate Finkelstein exchange (R-Cl → R-I).
-
-
Reaction: Stir at 40–60°C. Monitor by TLC/LCMS.
-
Note: Avoid exceeding 80°C to prevent ester degradation.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.
Visualization: Mechanism & Troubleshooting
Figure 1: Reaction Pathways & Selectivity Map
This diagram illustrates the competing pathways. Note how the "Direct Alkylation" route leads to the undesired isomer, while the SNAr route yields the target.
Caption: Pathway analysis showing the divergence between Ring-N alkylation (red) and the desired Exocyclic-N formation (green).
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Ring Alkylation (Isomerism) | Stop using 2-aminopyrimidine + bromoacetate. Switch to 2-chloropyrimidine + glycine ester (SNAr route). |
| Starting Material Stalled | Poor Nucleophilicity | Add KI (0.5 equiv) or TBAI (10 mol%) to generate a more reactive iodide electrophile in situ. |
| Ester Disappeared | Hydrolysis (Saponification) | Your DMF is wet. Use molecular sieves (3Å or 4Å) in the solvent. Switch base from Hydroxide/Alkoxide to Cs₂CO₃ . |
| New Spot at Baseline | Acid Formation | Ester hydrolyzed to carboxylic acid. Re-esterify using TMS-Diazomethane or discard and dry system. |
| Product Mass -32 units | Diketopiperazine Formation | Intra-molecular cyclization occurred. Lower reaction temperature (<60°C). Avoid excess base. |
| Gel/Polymerization | Claisen Condensation | If using NaH, the ester enolate is self-reacting. Switch to Cs₂CO₃ immediately. |
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: It is not recommended . While NaH is a strong base, it will irreversibly deprotonate the alpha-carbon of the ester (pKa ~25), leading to Claisen self-condensation (polymerization/tar). Cs₂CO₃ is milder and sufficient for the amine (pKa ~18-20) without destroying the ester.
Q: Why is the "Ring N" more reactive than the "Exocyclic N" in 2-aminopyrimidine? A: The lone pair on the exocyclic nitrogen is delocalized into the pyrimidine ring (resonance), making it less nucleophilic. The Ring Nitrogens (N1/N3) retain more electron density and are more basic (pKa ~3.5 vs negligible for the neutral exocyclic amine).
Q: I see a byproduct with M+14 mass. What is it? A: This is likely C-methylation (if using methyl iodide) or transesterification if using methanol as a solvent. Ensure you are using a non-nucleophilic solvent like DMF or Acetonitrile.
References
-
Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)
- Source: National Institutes of Health (PMC) / Molecules.
- Relevance: Confirms the failure of direct alkylation and success of SNAr or solid-phase routes.
-
URL:[Link]
-
Cesium Effect: High Chemoselectivity in Direct N-Alkyl
- Source: Salvatore, R. N., et al., Journal of Organic Chemistry.
- Relevance: Establishes Cs₂CO₃ as the gold standard for preventing over-alkyl
-
URL:[Link]
-
Regioselective Synthesis of Pyrimidine Deriv
Sources
Purification methods for Glycine, N-2-pyrimidinyl-, methyl ester from crude mixtures
Technical Support Center: Purification of Glycine, N-2-pyrimidinyl-, methyl ester
-
Case ID: PUR-PYR-GLY-001[1]
-
Subject: Purification protocols for N-(2-pyrimidinyl)glycine methyl ester (CAS: 56375-33-8)
-
Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are working with Glycine, N-2-pyrimidinyl-, methyl ester , a secondary amine resulting from the
Key Molecular Constraints:
-
Ester Sensitivity: The methyl ester is susceptible to hydrolysis.[1] Avoid strong aqueous bases (NaOH/KOH) or prolonged exposure to aqueous acids.
-
Weak Basicity: The pyrimidine ring (pKa ~1.3–3.5 depending on substitution) is weakly basic.[1] It will not protonate easily in weak acids, making "acid-base extraction" difficult without hydrolyzing the ester.[1]
-
Solubility Profile: Soluble in DCM, EtOAc, and hot alcohols. Poorly soluble in water and hexanes.[1]
Module 1: Triage & Decision Logic
Before starting, assess your crude mixture to select the correct workflow.
Visual 1: Purification Decision Matrix This logic gate determines whether you should attempt crystallization or proceed directly to chromatography.[1]
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical state.
Module 2: Recrystallization (The "Gold Standard")
Recommended for crude solids with >80% purity.[1]
Standard Protocol:
-
Solvent: Ethanol (Absolute) is the primary choice.[1] If too soluble, use Methanol/Water (9:1).
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol.
-
Cooling: Allow to cool slowly to RT, then
. -
Collection: Filter and wash with ice-cold Ethanol/Hexane (1:1).
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated with impurities.
-
Fix 1 (The Cloud Point): Re-heat to dissolve the oil.[1] Add a drop of "anti-solvent" (Water or Hexane) until just cloudy, then add a drop of Ethanol to clear it. Cool very slowly.
-
Fix 2 (Seeding): If you have any pure crystals from a previous batch, add a "seed" crystal at room temperature.
-
Fix 3 (Scratching): Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]
Q: The crystals are colored (yellow/brown), but the product should be white. A: Pyrimidine oxidizes slightly or traps trace iodine/metal catalysts.[1]
-
Fix: Perform a "hot filtration" through a pad of Celite/Charcoal.[1] Dissolve the product in hot ethanol, add activated charcoal (1-2% w/w), stir for 5 mins, and filter while hot before cooling for crystallization.
Module 3: Flash Chromatography (The "Cleanup")
Required for oils, low-purity mixtures, or removing unreacted glycine ester.[1]
Standard Protocol:
-
Stationary Phase: Silica Gel (40-63
).[1] -
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]
-
Gradient: 0%
5% MeOH in DCM.
Troubleshooting & FAQs
Q: My product "streaks" or "tails" on the column, making separation poor. A: The secondary amine and pyrimidine nitrogen interact with the acidic silanols on the silica gel.
-
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase.[1] This neutralizes the silica acidity.
-
Caution: Flush the column with pure solvent afterwards to prevent TEA contamination in your NMR.
-
Q: I cannot separate the product from unreacted 2-chloropyrimidine. A: These have different polarities but can co-elute in strong solvents.[1]
-
The Fix: Switch solvent systems. Use Hexane : Ethyl Acetate .[1]
Module 4: Chemical Scavenging & Workup
Handling specific impurities before purification.
Visual 2: Impurity Removal Workflow Logic for removing specific byproducts chemically.[1]
Figure 2: Pre-purification cleanup strategies.
Q: Can I use an Acid/Base extraction? A: Proceed with extreme caution.
-
Risk:[1][2] The methyl ester hydrolyzes rapidly in high pH (NaOH).
-
Protocol (If necessary):
-
Dissolve crude in EtOAc.
-
Wash with cold 5% Citric Acid (removes unreacted glycine amine).[1]
-
Wash with cold Saturated
(removes HCl salts). -
Dry over
immediately.
-
Do NOT use 1M NaOH or HCl.[1]
-
Summary of Physical Properties for Identification
| Property | Value / Characteristic | Relevance to Purification |
| Physical State | White to off-white solid | If oil, likely impure or contains solvent.[1] |
| Melting Point | ~68–75 °C (Derivative dependent) | Low MP increases risk of "oiling out."[1] |
| Solubility | High: DCM, MeOH, EtOAc | Use these for loading columns.[1] |
| Insolubility | High: Hexane, Water | Use these as anti-solvents.[1] |
| pKa (Est.) | ~2.5–3.5 (Pyrimidine N) | Weak base; requires TEA on silica columns.[1] |
References
-
BenchChem Technical Support. (2025).[1][3] Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21486902, Methyl 2-(pyrimidin-4-yl)acetate. Retrieved from [4]
-
Saeed, A., et al. (2016).[1] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI Molecules. Retrieved from
-
Organic Syntheses. (1924).[1] Glycine.[1][5][6][7][8][9] Org. Synth. 1924, 4,[10] 31. (Reference for glycine ester handling). Retrieved from
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-pyridylmethyl)glycine | C8H10N2O2 | CID 10103509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
Separation of mono-alkylated vs di-alkylated products in glycine ester synthesis
A Guide to Troubleshooting the Separation of Mono- and Di-Alkylated Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for the common yet challenging task of separating mono- and di-alkylated products in glycine ester synthesis.
The alkylation of glycine esters is a fundamental transformation in the synthesis of non-natural amino acids, which are crucial building blocks in drug discovery and development.[1][2] However, a frequent complication is the formation of a di-alkylated byproduct alongside the desired mono-alkylated product. Their similar polarities can make separation a significant bottleneck. This guide offers practical, experience-driven advice to overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of mono- and di-alkylated glycine esters.
Problem 1: Poor or No Separation on Silica Gel Chromatography
Symptoms:
-
Mono- and di-alkylated products co-elute as a single spot on TLC or a single peak in flash chromatography.
-
Significant streaking or tailing of spots/peaks, obscuring separation.
Root Causes & Solutions:
-
Insufficient Polarity Difference: The primary challenge is the often-subtle difference in polarity between the mono- and di-alkylated products.
-
Solution 1: Optimize the Mobile Phase. A systematic approach to solvent system optimization is critical. Start with a standard eluent system (e.g., ethyl acetate/hexanes) and gradually adjust the polarity. Small, incremental changes can reveal a separation window. Consider adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.
-
Solution 2: Employ a Different Stationary Phase. If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, reversed-phase chromatography (C18) may be effective, particularly if the alkyl groups are large and hydrophobic.[3]
-
Solution 3: Add a Mobile Phase Modifier. For amine-containing compounds, peak tailing on silica gel is common due to interactions with acidic silanol groups.[4] Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to the mobile phase can mitigate this issue and improve peak shape, potentially revealing separation.[4]
-
-
Product is a Salt: Glycine esters are often prepared and isolated as hydrochloride or tosylate salts to improve their stability and handling.[5][6][7][8] These salts will not move on silica gel.
-
Solution: Neutralize Before Chromatography. Before loading onto the column, ensure the product mixture is neutralized to the free base. This can be achieved by a simple aqueous workup with a mild base like sodium bicarbonate or by passing a solution of the crude material through a short plug of a basic resin.
-
Problem 2: Di-alkylation is the Major Product
Symptoms:
-
Reaction monitoring (TLC, LC-MS) shows a high proportion of the di-alkylated product, even at early time points.
Root Causes & Solutions:
-
Overly Reactive Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) can rapidly react with the initially formed mono-alkylated product.
-
Solution 1: Use a Less Reactive Alkylating Agent. If possible, switch to a less reactive alkylating agent, such as an alkyl chloride or tosylate, which may favor mono-alkylation.
-
Solution 2: Control Stoichiometry and Addition Rate. Use no more than one equivalent of the alkylating agent. Adding the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture can help maintain a low concentration, favoring reaction with the more abundant starting material over the mono-alkylated product.
-
-
Strong Base and High Temperature: These conditions can accelerate the second alkylation step.
-
Deprotonation of the Mono-alkylated Product: The N-H proton of the mono-alkylated product can still be acidic enough to be deprotonated and undergo a second alkylation.
-
Solution: Use of a Protecting Group. The most robust solution to prevent di-alkylation is to protect the nitrogen atom of the glycine ester before alkylation.[11][12][13] A common strategy is to form a Schiff base (imine) with benzophenone.[9][10] The resulting mono-alkylated Schiff base is significantly less acidic, thus preventing a second alkylation.[9] The Schiff base can then be easily hydrolyzed to reveal the desired mono-alkylated product.
-
Problem 3: Difficulty in Detecting Products on TLC
Symptoms:
-
Spots are not visible on the TLC plate after development and visualization with UV light.
Root Causes & Solutions:
-
Lack of a UV Chromophore: If the alkyl group and the ester portion of the molecule do not contain a UV-active chromophore, the spots will be invisible under UV light.
-
Solution 1: Use a Staining Agent. Several staining agents can be used to visualize amino acid derivatives on TLC plates. A potassium permanganate stain is a good general-purpose stain for organic compounds. Ninhydrin stain is specific for primary and secondary amines and will give a colored spot (typically yellow or purple).
-
Solution 2: Derivatization for Visualization. In some analytical contexts, derivatization with a fluorescent tag can be employed for highly sensitive detection, particularly in HPLC analysis.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prevent di-alkylation from the start?
A1: The most effective strategy is to use a protecting group on the nitrogen atom of the glycine ester.[11][12][15][16] Forming a benzophenone imine (a type of Schiff base) is a widely used and highly effective method.[9][10] This modification significantly reduces the acidity of the N-H proton in the mono-alkylated intermediate, effectively shutting down the pathway to the di-alkylated product.[9]
Q2: Can I use a protecting group other than a Schiff base?
A2: Yes, other nitrogen protecting groups can be used. Carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl), are common in peptide synthesis and can be employed here.[11][16] The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions required for its removal.[13]
Q3: My mono- and di-alkylated products have very similar Rf values on TLC. What are my options for separation?
A3: When TLC separation is poor, consider the following:
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolving power than flash chromatography and can often separate closely related compounds.[4][17] Both normal-phase and reversed-phase HPLC can be explored.
-
Crystallization: If one of the products is a solid, it may be possible to selectively crystallize it from the mixture. This often requires careful solvent screening.
-
Derivatization to Aid Separation: In some cases, it may be advantageous to react the mixture with a reagent that selectively modifies one of the components, thereby changing its polarity and facilitating separation. For example, a reagent that reacts specifically with the secondary amine of the mono-alkylated product could be used.
Q4: How can I confirm the identity of my mono- and di-alkylated products?
A4: Spectroscopic methods are essential for characterization:
-
Mass Spectrometry (MS): This will clearly show the molecular weights of the two products, allowing for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The mono-alkylated product will show a signal for the N-H proton, which will be absent in the di-alkylated product. The integration of the signals corresponding to the alkyl groups will also differ.
-
¹³C NMR: The number of carbon signals will be different for the two compounds.
-
Q5: Are there any chromatographic techniques specifically designed for separating amines?
A5: Yes, specialized HPLC columns are available for amine separation. These columns often have a stationary phase that is end-capped or designed to minimize interactions with basic analytes, resulting in improved peak shape and resolution.[17] Additionally, techniques like Hydrophilic Interaction Chromatography (HILIC) can be effective for separating polar compounds like amino acid derivatives.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Glycine Ethyl Ester (Unprotected)
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycine ethyl ester hydrochloride in a suitable anhydrous solvent (e.g., DMF or THF).
-
Base Addition: Add a suitable base (e.g., 2.2 equivalents of potassium carbonate or 1.1 equivalents of sodium hydride). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system.
Protocol 2: Separation of a Mixture of Mono- and Di-benzylated Glycine Ethyl Ester by Flash Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Column Packing: Pack a silica gel column with a hexanes/ethyl acetate solvent system (e.g., 9:1).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure mono- and di-alkylated products.
-
Solvent System Modification: If co-elution occurs, add 0.5% triethylamine to the mobile phase and repeat the chromatography.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Separation
| Stationary Phase | Mobile Phase | Modifier | Outcome |
| Silica Gel | Hexanes/Ethyl Acetate (Gradient) | None | Often results in co-elution or poor separation. |
| Silica Gel | Hexanes/Ethyl Acetate (Gradient) | 0.5% Triethylamine | Improved peak shape, may enhance separation.[4] |
| Alumina (Neutral) | Dichloromethane/Methanol (Gradient) | None | Can offer different selectivity compared to silica gel. |
| C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol (Gradient) | 0.1% TFA or Formic Acid | Effective for more hydrophobic alkyl groups.[3] |
Visualizations
Workflow for Troubleshooting Separation Issues
Caption: A decision-making workflow for troubleshooting poor separation of mono- and di-alkylated products.
Reaction Scheme: The Role of Protecting Groups
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. scispace.com [scispace.com]
- 17. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization of Methyl 2-(pyrimidin-2-ylamino)acetate
Topic: Purification Protocols & Solvent Selection Compound: Methyl 2-(pyrimidin-2-ylamino)acetate (Also known as N-(2-Pyrimidinyl)glycine methyl ester) CAS Reference: Analogous to 56375-33-8 / 915921-77-6 context.
Executive Summary & Chemical Context[1][2][3][4][5]
Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2-(pyrimidin-2-ylamino)acetate , a critical intermediate often synthesized via the nucleophilic substitution of 2-chloropyrimidine with glycine methyl ester.
Critical Chemical Warnings:
-
Ester Sensitivity: This molecule contains a methyl ester.[1] Avoid hot water and strong acids/bases to prevent hydrolysis to the carboxylic acid.
-
Transesterification Risk: Do NOT recrystallize this methyl ester in Ethanol or Isopropanol without strict precautions. Exchange of the alkoxy group (e.g., Methyl
Ethyl) can occur, ruining the purity profile. -
Basicity: The pyrimidine ring and secondary amine make the compound moderately basic; it may form salts if treated with strong acids.
Solvent Selection Matrix
The following table summarizes solvent suitability based on polarity, solubility, and chemical compatibility.
| Solvent System | Suitability | Role | Technical Notes & Risk Factors |
| Ethyl Acetate (EtOAc) / Heptane | High (Recommended) | Solvent / Anti-solvent | Best Balance. EtOAc dissolves the product hot; Heptane induces crystallization. Non-protic system prevents transesterification. |
| Methanol (MeOH) | Moderate | Single Solvent | Safe for Methyl Esters. Matches the ester group, preventing transesterification. Risk: Solubility may be too high, leading to yield loss. |
| Ethanol (EtOH) | LOW / RISKY | Solvent | Transesterification Risk. Can convert Methyl ester to Ethyl ester. Only use if the system is strictly neutral (no acid/base traces). |
| Dichloromethane (DCM) / Hexane | Moderate | Solvent / Anti-solvent | Good for highly impure crude. DCM dissolves almost everything; Hexane precipitates the product. Issue: DCM is volatile and hard to crystallize from slowly. |
| Water | Avoid | Anti-solvent | Hydrolysis Risk. Hot water will hydrolyze the ester. Only use as a cold wash for inorganic salt removal. |
Optimized Experimental Protocols
Protocol A: The "Standard" Method (EtOAc / Heptane)
Best for: Crude material containing unreacted starting materials or non-polar byproducts.
-
Dissolution: Place crude solid in a round-bottom flask. Add Ethyl Acetate (approx. 5-10 mL per gram of solid).
-
Heating: Heat to reflux (approx. 77°C) with stirring. If solid remains, add EtOAc in small portions until dissolved.
-
Note: If a fine suspension remains (likely inorganic salts like NaCl/KCl), filter the hot solution through a pre-warmed sintered glass funnel.
-
-
Anti-Solvent Addition: Remove from heat. While still hot, slowly add Heptane dropwise until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of hot EtOAc to clear the solution again.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2-3 hours).
-
Critical: Rapid cooling here causes "oiling out" (liquid-liquid phase separation).
-
-
Collection: Cool in an ice bath (0-5°C) for 30 minutes. Filter the white crystalline solid. Wash with cold Heptane.
Protocol B: The "High Purity" Method (Methanol)
Best for: Material that is already >90% pure but requires polishing.
-
Dissolution: Dissolve crude in minimum boiling Methanol (65°C).
-
Concentration: If the solution is too dilute, evaporate solvent until saturation is reached (crystals just begin to form on the flask walls).
-
Cooling: Switch off heat and let the flask sit in the oil bath as it cools to room temperature (insulates the flask for slow cooling).
-
Harvest: Filter and wash with cold Methanol.
Troubleshooting Guide (FAQ)
Issue 1: "My product is oiling out (forming a sticky goo) instead of crystallizing."
Diagnosis: This is a common phenomenon with amino-esters, often caused by supersaturation occurring too fast or the presence of impurities lowering the melting point.
Corrective Action:
-
Re-heat: Dissolve the oil back into the solution by heating.
-
Seed: Add a tiny crystal of pure product (if available) to the solution when it is slightly warm.
-
Slower Ramp: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
-
Solvent Adjustment: Increase the amount of solvent (EtOAc) slightly. Oiling out often happens when the solution is too concentrated.
Issue 2: "I see a new spot on TLC after recrystallization."
Diagnosis: Chemical degradation.
-
Scenario A (Lower Rf spot): Likely Hydrolysis . The ester has cleaved to the acid. Cause: Wet solvents or prolonged heating.
-
Scenario B (Different Rf spot): Likely Transesterification . Cause: You used Ethanol or Isopropanol with a Methyl ester.
Corrective Action:
-
Strictly use Anhydrous solvents.
-
Switch to the EtOAc/Heptane protocol to avoid alcohol exchange.
Issue 3: "The yield is very low (<40%)."
Diagnosis: The compound is too soluble in the chosen solvent at room temperature.
Corrective Action:
-
Concentrate: Evaporate the mother liquor to half volume and repeat cooling.
-
Anti-Solvent: Add more Heptane to the mother liquor to force precipitation.
-
Check pH: Ensure the amine is not protonated. If the crude was a salt (e.g., HCl salt), it will not crystallize well in non-polar solvents. Neutralize with mild base (NaHCO3 wash) before recrystallization if necessary.
Visualizations
Diagram 1: Recrystallization Workflow
A logical flow for the purification process emphasizing decision points.
Caption: Step-by-step logic for purifying Methyl 2-(pyrimidin-2-ylamino)acetate, including salt removal and oiling-out mitigation.
Diagram 2: Troubleshooting "Oiling Out"
Decision tree for handling phase separation issues.
Caption: Diagnostic tree for resolving liquid-liquid phase separation during cooling.
References
-
PubChem. N-(2-Pyridylmethyl)glycine (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
National Institutes of Health (NIH). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. (Discusses synthesis and purification of the exact target). Available at: [Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of Glycine, N-2-pyrimidinyl-, methyl ester
[1]
Executive Summary
This guide provides an in-depth structural characterization of Glycine, N-2-pyrimidinyl-, methyl ester (MW 167.16 Da), a critical model compound for pyrimidine-based pharmacophores.[1][2] Unlike standard amino acid esters, the presence of the electron-deficient pyrimidine ring significantly alters the charge localization and fragmentation kinetics during Electron Ionization (EI).[1]
Key Findings:
-
Dominant Pathway: The fragmentation is governed by
-cleavage relative to the secondary amine, yielding a diagnostic base peak at m/z 108 .[1] -
Secondary Pathway: Acylium ion formation (m/z 136 ) provides secondary confirmation of the methyl ester moiety.[1]
-
Performance vs. Alternatives: Compared to TMS derivatization, the methyl ester offers superior stability and simplified spectral interpretation, though with slightly reduced chromatographic peak symmetry on non-polar columns.[1]
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum accurately, we must first deconstruct the molecule into its labile and stable components.[1]
Molecule: Glycine, N-2-pyrimidinyl-, methyl ester
Formula:
The Pyrimidine Effect
The N-2-pyrimidinyl group acts as an electron-withdrawing group (EWG) due to the two nitrogen atoms in the aromatic ring.[1] However, the bridging nitrogen (exocyclic amine) possesses a lone pair that can stabilize positive charges via resonance (iminium ion formation).[1] This competition determines the fragmentation hierarchy.[1]
Predicted Fragmentation Channels (EI, 70 eV)
The ionization of the molecule (
-
Pathway A (
-Cleavage): Homolytic cleavage of the C-C bond adjacent to the amine nitrogen.[1] This releases the carbomethoxy radical ( , 59 Da) and forms the resonance-stabilized iminium ion.[1] -
Pathway B (
-Cleavage at Carbonyl): Cleavage of the C-O bond in the ester.[1] This releases the methoxy radical ( , 31 Da).[1]
Visualization of Fragmentation Pathways[1][6]
Figure 1: Mechanistic fragmentation tree for Glycine, N-2-pyrimidinyl-, methyl ester.[1][2] The green path represents the thermodynamically favored
Comparative Analysis: Methyl Ester vs. Alternatives
In drug development and metabolomics, the choice of derivatization impacts sensitivity and data quality.[1] Below is a direct comparison of the Methyl Ester format against the industry-standard Trimethylsilyl (TMS) derivative.
Performance Matrix
| Feature | Methyl Ester (Target) | TMS Derivative (Alternative) | Implication |
| Molecular Weight | 167 Da | 225 Da (Bis-TMS) | TMS shifts mass to higher range, reducing background noise.[1][2] |
| Base Peak | m/z 108 (Specific) | m/z 73 (Generic TMS) | Methyl ester provides a more structurally diagnostic base peak.[1][2] |
| Stability | High (Stable for weeks) | Low (Hydrolyzes in moisture) | Methyl esters allow for batched analysis without degradation.[1][2] |
| Preparation | Acid/Methanol ( | BSTFA/TMCS ( | TMS is faster but requires strictly anhydrous conditions.[1][2] |
| Spectral Library | Moderate Match | High Match | TMS libraries (NIST) are more extensive for amino acids.[1][2] |
Interpretation of Data[1][3][4][5][6][7][8]
-
Why choose Methyl Ester? When structural elucidation of the N-substituent (the pyrimidine ring) is the priority.[1] The base peak (m/z 108) retains the pyrimidine ring intact attached to the methylene group.[1]
-
Why choose TMS? When quantification at trace levels is required.[1][2] The TMS group improves volatility and peak shape on non-polar columns (e.g., DB-5ms), but the fragmentation often creates generic silicon ions (m/z 73, 147) that obscure the core structure.[1]
Experimental Protocol (Self-Validating)
This protocol is designed to generate the fragmentation pattern described above. It includes a "Quality Check" step to ensure the derivatization was successful before committing to a full run.[1]
Reagents[1][2]
-
Analyte: N-(2-Pyrimidinyl)glycine (Free Acid).[1]
-
Reagent:
-Methanol (14%) or in Methanol. -
Solvent: Dichloromethane (DCM) or Hexane.[1]
Workflow Diagram
Figure 2: Derivatization and analysis workflow. The QC point ensures the acidic conditions necessary for esterification were maintained.
GC-MS Conditions (Standardized)
Detailed Spectral Interpretation
When analyzing the spectrum of Glycine, N-2-pyrimidinyl-, methyl ester , look for the following diagnostic signals.
| m/z | Relative Abundance | Identity | Mechanism |
| 167 | 10-20% | Molecular Ion.[1][2] Distinctive for the methyl ester. | |
| 136 | 15-30% | Loss of methoxy group ( | |
| 108 | 100% (Base) | Loss of carbomethoxy ( | |
| 81 | 20-40% | Loss of HCN from the pyrimidine ring.[1] Typical of N-heterocycles. | |
| 79 | 10-15% | Pyrimidinyl cation (direct ring cleavage).[1][2] |
Mechanism of the Base Peak (m/z 108)
The formation of the m/z 108 ion is the most critical identification marker.[1]
-
Ionization: An electron is removed, likely from the exocyclic nitrogen or the pyrimidine ring.[1][2]
-
Rearrangement: The radical cation stabilizes.
-
Cleavage: The bond between the
-carbon (CH2) and the carbonyl carbon (C=O) weakens.[1][2] -
Result: The bulky ester group leaves as a neutral radical.[1][2] The remaining positive charge is delocalized across the nitrogen and the methylene group, stabilized significantly by the adjacent aromatic pyrimidine ring.[1]
References
-
NIST Mass Spectrometry Data Center. (2025).[1][2] Glycine, methyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][7][8] Retrieved from [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage mechanisms).
-
Salem, M. A. I., et al. (2014).[1][3][6] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. (Provides detailed mechanisms on pyrimidine ring cleavage).
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982).[1][2][5] The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.[1][5] (Foundational work on N-substituted pyrimidine fragmentation).
Sources
- 1. Glycine, methyl ester [webbook.nist.gov]
- 2. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. article.sapub.org [article.sapub.org]
- 7. Glycine, methyl ester [webbook.nist.gov]
- 8. Glycine, methyl ester [webbook.nist.gov]
A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Methyl 2-(pyrimidin-2-ylamino)acetate
In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental and powerful physicochemical property, serving as a critical indicator of purity and identity.[1][2] This guide provides a comprehensive, in-depth protocol for the precise determination of the melting point of Methyl 2-(pyrimidin-2-ylamino)acetate, a heterocyclic compound of interest in medicinal chemistry. We will explore the causality behind the experimental choices, present a robust, self-validating protocol, and compare the target compound with structurally related molecules to provide a broader context for its characterization.
The Foundational Importance of Melting Point in Compound Characterization
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3] For a pure crystalline compound, this transition occurs over a narrow temperature range.[1] The presence of impurities typically leads to a depression and broadening of the melting range, a phenomenon that underpins its utility in purity assessment.[1] In the pharmaceutical industry, accurate melting point determination is a cornerstone of quality control for active pharmaceutical ingredients (APIs) and is a required parameter for regulatory submissions.[1][2][4]
Factors such as sample preparation, heating rate, and instrument calibration can significantly influence the observed melting range.[5] Therefore, adherence to standardized methodologies, such as those outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), is crucial for obtaining reliable and reproducible data.[3][4][6][7]
Comparative Analysis: Physicochemical Properties of Pyrimidine and Pyridine Derivatives
To contextualize the characterization of Methyl 2-(pyrimidin-2-ylamino)acetate, it is instructive to compare its predicted and known physicochemical properties with those of structurally related compounds. This comparative approach aids in understanding the potential influence of structural modifications on the melting point and other drug-like properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported/Predicted Melting Point (°C) |
| Methyl 2-(pyrimidin-2-ylamino)acetate | C₇H₉N₃O₂ | 167.17 | Not Experimentally Reported |
| Methyl 2-(pyrimidin-4-yl)acetate | C₇H₈N₂O₂ | 152.15[8] | Not Experimentally Reported |
| Methyl (5-bromopyrimidin-2-yl)acetate | C₇H₇BrN₂O₂ | 231.05 | 68.4 (Predicted)[9] |
| Methyl 2-pyridylacetate | C₈H₉NO₂ | 151.16[10] | Not Reported |
| N-(4-methylpyridin-2-yl)acetamide | C₈H₁₀N₂O | 150.18[11] | Not Reported |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 126-129 |
Experimental Protocol: Melting Point Determination via the Capillary Method
This protocol is designed to align with the rigorous standards of both the USP <741> and Ph. Eur. 2.2.14 for melting point determination.[3][4][6][7] The capillary method is a widely accepted and robust technique for this purpose.[1][2]
Apparatus and Materials
-
Melting Point Apparatus: An electrically heated metal block apparatus with a calibrated thermometer or a digital temperature sensor. The apparatus should have a means for controlled heating and visual observation of the sample.
-
Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end, with dimensions conforming to pharmacopeial standards (e.g., internal diameter of 0.8-1.2 mm, wall thickness of 0.2-0.3 mm).[4]
-
Sample: Finely powdered and thoroughly dried Methyl 2-(pyrimidin-2-ylamino)acetate.
-
Melting Point Reference Standards: Certified reference standards (e.g., from USP or WHO) with melting points bracketing the expected melting point of the sample.[4][6] Examples include Vanillin (81-83 °C) and Caffeine (235-237.5 °C).
-
Mortar and Pestle: For grinding the sample to a fine powder.
-
Drying Oven/Desiccator: For drying the sample prior to analysis.
Workflow for Melting Point Determination
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. thinksrs.com [thinksrs.com]
- 5. â©741⪠Melting Range or Temperature [doi.usp.org]
- 6. uspbpep.com [uspbpep.com]
- 7. Appendix V A. Determination of Melting Point [drugfuture.com]
- 8. Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Crystal Structures of N-(2-pyrimidinyl)glycine Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in a variety of intermolecular interactions. When coupled with amino acids, such as glycine, the resulting N-(2-pyrimidinyl)glycine scaffold presents a versatile platform for the design of novel drug candidates. The spatial arrangement of these molecules, dictated by their crystal structure, is paramount in understanding their interactions with biological targets and ultimately their pharmacological activity. This guide provides an in-depth comparison of the crystal structures of N-(2-pyrimidinyl)glycine and its derivatives, offering insights into their synthesis, conformational preferences, and supramolecular assemblies to inform rational drug design.
Introduction: The Significance of N-(2-pyrimidinyl)glycine Scaffolds
N-(2-pyrimidinyl)glycine and its analogues are of significant interest in drug discovery. The pyrimidine moiety can act as a bioisostere for other aromatic systems and is a key component in a wide array of approved drugs, including anticancer, antiviral, and antibacterial agents.[1][2][3] The linkage to glycine, the simplest amino acid, introduces a flexible yet defined spacer with hydrogen bonding capabilities, allowing for precise orientation of the molecule within a biological target.[2] Understanding the solid-state conformation and intermolecular interactions of these derivatives is crucial for predicting their behavior in a biological environment and for the design of new molecules with improved efficacy and selectivity.[1][4]
Synthesis of N-(2-pyrimidinyl)glycine Derivatives
The synthesis of N-(2-pyrimidinyl)glycine derivatives can be approached through several routes. One common method involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a glycine ester. For instance, methyl N-(pyrimidin-2-yl)glycinate can be synthesized via the reaction of 2-chloropyrimidine with glycine methyl ester. However, this reaction can be complicated by the competing formation of diketopiperazine. A more robust method utilizes solid-phase synthesis, which can prevent this side reaction and lead to higher yields of the desired product.
Experimental Protocol: Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate
This protocol is adapted from a reported solid-phase synthesis strategy.
Materials:
-
Merrifield resin
-
N-Boc-glycine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
2-Chloropyrimidine
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Sodium methoxide (MeONa)
-
Tetrahydrofuran (THF)
Procedure:
-
Resin Loading: Swell Merrifield resin in DCM. Add N-Boc-glycine, DCC, and a catalytic amount of DMAP. Shake the mixture at room temperature to attach the protected glycine to the resin.
-
Deprotection: Wash the resin and treat with a solution of TFA in DCM to remove the Boc protecting group.
-
Nucleophilic Substitution: Suspend the deprotected resin in DMF containing 2-chloropyrimidine and DIEA. Heat the mixture to facilitate the substitution reaction.
-
Cleavage: Wash the resin and suspend it in a mixture of THF and methanol containing sodium methoxide. Reflux the mixture to cleave the methyl N-(pyrimidin-2-yl)glycinate from the resin.
-
Isolation: Filter the resin and evaporate the solvent from the filtrate to obtain the crude product. The product can be further purified by chromatography if necessary.
Caption: Simplified representation of intermolecular interactions.
Implications for Drug Design
The comparative analysis of these crystal structures highlights several key considerations for drug development:
-
Conformational Flexibility: The glycine linker provides a degree of conformational flexibility, which can be crucial for fitting into a binding pocket. The observed torsion angles in the crystal structures can inform the design of more rigid analogues to lock in a bioactive conformation.
-
Hydrogen Bonding is Key: The pyrimidine nitrogens and the carboxylic acid/amide groups are potent hydrogen bond donors and acceptors. These interactions are fundamental to the observed crystal packing and are likely to be critical for target binding. Modifying the substitution pattern on the pyrimidine ring can tune its hydrogen bonding potential.
-
Supramolecular Assembly: The tendency of these molecules to form specific supramolecular motifs, such as the "head-to-tail" arrangement, can be exploited in the design of crystal forms with desired physicochemical properties, such as solubility and stability.
-
Esterification Effects: While a crystal structure for a simple ester was not available for direct comparison, the synthesis protocol for methyl N-(pyrimidin-2-yl)glycinate is established. Esterification of the carboxylic acid would remove a key hydrogen bond donor and is expected to significantly alter the crystal packing, likely leading to a less dense and more lipophilic solid-state structure. This modification can be used to improve membrane permeability.
Conclusion
The crystal structures of N-(2-pyrimidinyl)glycine and its derivatives provide a foundational understanding of their conformational preferences and intermolecular interactions. The interplay of strong hydrogen bonding and π-π stacking governs their supramolecular assembly. This knowledge is invaluable for medicinal chemists aiming to design and develop novel therapeutics based on this versatile scaffold. By understanding the principles that guide the solid-state architecture of these molecules, researchers can more effectively engineer derivatives with optimized properties for biological activity and drug delivery.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Langer, T., & Wolber, G. (2004). Pharmacophore-based drug design. Drug Discovery Today: Technologies, 1(1), 1-6. [Link]
-
Taylor, R., & Kennard, O. (1982). The use of X-ray crystallographic data in the design of new molecules. Journal of Molecular Structure, 78, 1-28. [Link]
-
Vieth, M., Siegel, M. G., Higgs, R. E., Watson, I. A., Robertson, D. H., Savin, K. A., ... & Bemis, G. W. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232. [Link]
Sources
- 1. Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 79858-46-1: Glycine,N-2-pyrimidinyl- | CymitQuimica [cymitquimica.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Glycine, N-2-pyrimidinyl-, methyl ester
Operational Safety Guide: Glycine, N-2-pyrimidinyl-, methyl ester
PART 1: IMMEDIATE ACTION CARD (The "Red Zone" Protocol)
STOP AND READ: Do not treat this compound as a generic amino acid derivative. While glycine is benign, the N-2-pyrimidinyl-, methyl ester modification significantly alters its toxicological profile. Current safety data indicates this compound poses Acute Toxicity and Corrosive risks, far exceeding standard "irritant" baselines.
| Critical Hazard | GHS Classification | Operational Implication |
| Acute Toxicity | Category 3 (H301 + H311 + H331) | Toxic if swallowed, in contact with skin, or inhaled. Rapid absorption is possible. |
| Skin Corrosion | Category 1B (H314) | Causes severe skin burns and eye damage. Irreversible tissue damage can occur upon contact. |
| Physical State | Solid (MP: 96-99°C) | Fine dust generation is the primary vector for exposure. |
PART 2: THE PPE DEFENSE SYSTEM
As a Senior Application Scientist, I advocate for a "Barrier-in-Depth" approach. We do not rely on a single layer of protection. The goal is to prevent permeation and inhalation of corrosive particulates.
Respiratory Protection (The Primary Barrier)
-
Engineering Control (Mandatory): All handling must occur inside a certified Chemical Fume Hood.
-
Face Velocity: Ensure 80–100 fpm (0.4–0.5 m/s).
-
Secondary Defense: If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) cartridges. Note: N95 masks are insufficient for corrosive dusts that can damage eye tissue.
Dermal Protection (The Double-Shell Protocol)
Corrosive solids can dissolve in sweat, creating a concentrated caustic solution trapped against the skin.
-
Inner Layer: Nitrile examination gloves (4 mil / 0.10 mm).
-
Outer Layer: Extended-cuff Nitrile or Neoprene gloves (minimum 8 mil / 0.20 mm).
-
Why? The outer layer takes the mechanical abrasion; the inner layer protects against permeation if the outer is compromised.
-
-
Body:
-
Standard: Cotton lab coat (fire resistant).
-
Enhanced (Recommended): Disposable Tyvek® sleeves or apron over the lab coat to prevent dust accumulation on fabric fibers.
-
Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited due to dust entry risks.
-
High Risk: If handling >10g or fine powder, add a Face Shield over the goggles.
PART 3: VISUALIZATION OF SAFETY LOGIC
The following diagram illustrates the decision matrix for PPE selection based on the operation scale.
Figure 1: PPE Selection Matrix based on operational scale and dust potential.
PART 4: OPERATIONAL PROTOCOL (Step-by-Step)
Phase A: Weighing & Transfer (The Critical Control Point)
-
Context: Static electricity can cause this light powder to "jump," contaminating the balance and user.
-
Preparation:
-
Place an anti-static mat or ionizing bar inside the fume hood.
-
Line the work surface with a disposable absorbent pad (plastic side down).
-
-
The "Closed Transfer" Technique:
-
Do not weigh directly into an open boat if possible.
-
Tare a scintillation vial or screw-cap jar.
-
Transfer the solid into the vial using a disposable spatula.
-
Cap the vial inside the hood before moving it to the balance (if the balance is outside).
-
Best Practice: Use a balance inside the hood.
-
-
Solubilization:
-
Add solvent (e.g., DCM, Methanol) immediately to the solid to suppress dust.
-
Caution: Ensure the solvent is compatible; esters can hydrolyze in strong aqueous acids/bases.
-
Phase B: Decontamination & Cleanup
-
Dry Clean First: Do not spray water on spilled powder (it may spread corrosive liquid).
-
Wipe: Use a solvent-dampened tissue (ethanol or acetone) to pick up the powder.
-
Disposal: Place all wipes, gloves, and disposable spatulas into a Hazardous Solid Waste container. Label as "Toxic/Corrosive."
PART 5: EMERGENCY RESPONSE
| Scenario | Immediate Action |
| Skin Contact | IMMEDIATE FLUSH. Wash with soap and water for 15 minutes.[2][6][7] Remove contaminated clothing carefully to avoid pulling it over the face. |
| Eye Contact | RINSE. Flush with water for at least 15 minutes, lifting eyelids.[2][3][6][7] Time is critical to prevent corneal opacity. |
| Inhalation | EVACUATE. Move to fresh air.[1][2][5][7][8][9][10] If breathing is difficult, oxygen should be administered by trained personnel. |
PART 6: SIGNALING & WORKFLOW DIAGRAM
This diagram details the "Safe Path" for handling the material from storage to reaction.
Figure 2: Operational workflow emphasizing dust suppression and containment.
References
-
MilliporeSigma. (2025).[1][2][7] Safety Data Sheet: Methyl (pyrimidin-2-ylamino)acetate. Retrieved from
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Pyrimidine derivatives and handling. Retrieved from
-
PubChem. (n.d.). Compound Summary: Glycine, N-2-pyrimidinyl-, methyl ester (CAS 5349-83-7). National Library of Medicine. Retrieved from
(Note: Always verify the specific lot SDS provided by your vendor, as synthesis impurities can alter hazard classifications.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. valudor.com [valudor.com]
- 6. redox.com [redox.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
